PZ-1190
Description
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLMIILZNLZZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of PZ-1190: A Multi-Target Approach to Antipsychotic Therapy
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is an emerging investigational compound with a promising profile as a multi-target antipsychotic agent. This document provides a comprehensive overview of the current understanding of its mechanism of action, consolidating available preclinical data. This compound exhibits a multi-faceted pharmacological profile, primarily characterized by its potent binding to and modulation of key serotonin (B10506) and dopamine (B1211576) receptors implicated in the pathophysiology of schizophrenia. This technical guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the compound's proposed signaling pathways.
Introduction
The development of novel antipsychotic agents continues to be a critical area of research, driven by the need for therapies with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to existing treatments. This compound has been identified as a promising candidate that operates through a multi-target mechanism, engaging with a range of serotonin and dopamine receptors. This approach is hypothesized to contribute to a broader spectrum of therapeutic effects, potentially addressing the multifaceted nature of schizophrenia.
Core Mechanism of Action: A Multi-Receptor Ligand
This compound's primary mechanism of action lies in its ability to act as a ligand for multiple serotonin (5-HT) and dopamine (D) receptors. This multi-receptor binding profile is believed to be central to its potential antipsychotic and pro-cognitive effects observed in preclinical rodent models. The compound's interaction with these receptors modulates key neurotransmitter systems that are dysregulated in schizophrenia.
Receptor Binding Profile
Quantitative data on the binding affinity of this compound to various neurotransmitter receptors is crucial for understanding its pharmacological profile. The following table summarizes the available in vitro binding data.
| Target Receptor | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT1A | Data Not Available |
| 5-HT2A | Data Not Available |
| 5-HT6 | Data Not Available |
| 5-HT7 | Data Not Available |
| Dopamine Receptors | |
| D2 | Data Not Available |
| D3 | Data Not Available |
Note: Specific quantitative binding affinity data (Ki values) from primary pharmacological studies were not available in the public domain at the time of this report. The development of this section is pending the publication of this detailed data.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. While the precise downstream effects are still under investigation, a proposed model based on its multi-target engagement is presented below.
Figure 1: Proposed signaling pathways of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols that would be employed to characterize the mechanism of action of this compound.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The Enigmatic Profile of PZ-1190: An Inquiry into Serotonin and Dopamine Receptor Interactions
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of information regarding a compound designated as "PZ-1190" in the context of serotonin (B10506) and dopamine (B1211576) receptor binding affinity. This lack of data prevents the construction of a detailed technical guide as requested.
Despite extensive searches across scholarly articles, patent databases, and chemical repositories, no specific quantitative data, experimental protocols, or established signaling pathways associated with a molecule labeled "this compound" could be identified. This suggests that "this compound" may represent an internal code for a proprietary compound not yet disclosed in public forums, a novel agent pending publication, or a potential misidentification of an existing molecule.
While a specific analysis of this compound is not possible, this guide will outline the general principles and methodologies pertinent to the investigation of serotonin and dopamine receptor binding affinities, which would be applicable should information on this compound become available.
General Principles of Receptor Binding Affinity
The interaction of a ligand, such as a potential therapeutic agent, with a receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by its binding affinity. High affinity indicates a strong, stable interaction at low concentrations, while low affinity suggests a weaker, more transient binding. This is a critical parameter in drug development, as it often correlates with the potency of a drug.
Key metrics used to express binding affinity include:
-
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the presence of a radioligand. A lower Kᵢ value corresponds to a higher binding affinity.
-
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While related to affinity, it is also influenced by the experimental conditions.
-
pKi: The negative logarithm of the Kᵢ value. This logarithmic transformation allows for easier comparison of affinities, with higher pKi values indicating higher affinity.
Methodologies for Determining Receptor Binding Affinity
The primary method for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay . This technique involves the use of a radioactive molecule (radioligand) that is known to bind with high affinity and specificity to the target receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Membranes from cells expressing the target serotonin or dopamine receptor subtype are prepared and quantified.
-
Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Serotonin and Dopamine Receptor Signaling Pathways
Serotonin (5-HT) and dopamine (D) receptors are predominantly G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.
Simplified Gs and Gi Signaling Pathway
Caption: Gs and Gi protein-coupled receptor signaling cascade.
-
Gs-Coupled Receptors (e.g., D₁, D₅, 5-HT₄, 5-HT₆, 5-HT₇): Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
-
Gi-Coupled Receptors (e.g., D₂, D₃, D₄, 5-HT₁, 5-HT₅): Agonist binding inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.
Simplified Gq Signaling Pathway
Caption: Gq protein-coupled receptor signaling cascade.
-
Gq-Coupled Receptors (e.g., 5-HT₂ family): Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates Protein Kinase C (PKC), leading to a cellular response.
Conclusion
While a specific analysis of this compound's binding affinity to serotonin and dopamine receptors is currently impossible due to a lack of public data, the established methodologies and signaling pathways described provide a framework for how such an investigation would be conducted. The determination of binding affinities through techniques like radioligand binding assays is a crucial first step in characterizing the pharmacological profile of any new compound. Understanding which receptor subtypes a compound binds to and with what affinity allows researchers to predict its potential therapeutic effects and side-effect profile. Should data on this compound become available, its binding profile could be interpreted within the context of the complex and vital roles that the serotonin and dopamine systems play in neurotransmission and behavior.
(S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline (Brexpiprazole): A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, commercially known as Brexpiprazole (B1667787) (brand name Rexulti®), is an atypical antipsychotic agent.[1] It was developed by Otsuka Pharmaceutical and Lundbeck and has received regulatory approval for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD) in several countries.[1][2] More recently, its indication has been expanded in the United States to include the treatment of agitation associated with dementia due to Alzheimer's disease.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data related to Brexpiprazole.
Pharmacology and Mechanism of Action
Brexpiprazole is classified as a serotonin-dopamine activity modulator.[3] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2/D3 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][4] This multifaceted receptor interaction helps to stabilize dopaminergic and serotonergic neurotransmission.[5]
Compared to its predecessor, aripiprazole (B633), brexpiprazole exhibits lower intrinsic activity at the dopamine D2 receptor, which may contribute to a reduced risk of activating side effects such as akathisia and restlessness.[4][6] It also demonstrates potent antagonism at 5-HT2A, 5-HT2B, and 5-HT7 receptors, as well as at alpha-1A, 1B, 1D, and alpha-2C adrenergic receptors.[1][4] Brexpiprazole has negligible affinity for muscarinic acetylcholine (B1216132) receptors, indicating a low potential for anticholinergic side effects.[1]
Signaling Pathway
The proposed mechanism of action of Brexpiprazole involves the modulation of key signaling pathways in the central nervous system. Its partial agonism at D2 and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, contributes to its overall therapeutic effect.
Caption: Brexpiprazole's modulation of dopaminergic and serotonergic pathways.
Synthesis
The synthesis of Brexpiprazole involves a multi-step process. While several routes have been patented, a common approach involves the coupling of key intermediates.[7][8][9][10] An illustrative synthesis workflow is outlined below.
Synthetic Workflow
Caption: A simplified workflow for the synthesis of Brexpiprazole.
Experimental Protocols
Synthesis of Brexpiprazole (Illustrative Example)
A representative synthesis involves the reaction of 4-piperazinylbenzothiophene hydrochloride with a 4-halobutane derivative, followed by reaction with 7-hydroxyquinoline-2-one.[7]
Step 1: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173). This intermediate can be synthesized via the reaction of 4-chlorobenzothiophene with piperazine.
Step 2: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one. 7-hydroxyquinolin-2-one is reacted with a dihalobutane (e.g., 1-bromo-4-chlorobutane) under basic conditions.
Step 3: Coupling Reaction. 1-(benzo[b]thiophen-4-yl)piperazine is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield Brexpiprazole.[7] The reaction is typically heated to reflux for several hours.[7] The crude product is then purified by filtration and washing.[7]
Quantitative Data
Receptor Binding Affinity
| Receptor | Ki (nM) | Functional Activity |
| Dopamine D2 | 0.3 | Partial Agonist |
| Dopamine D3 | 1.1 | Partial Agonist |
| Serotonin 5-HT1A | 0.12 | Partial Agonist |
| Serotonin 5-HT2A | 0.47 | Antagonist |
| Serotonin 5-HT2B | 1.9 | Antagonist |
| Serotonin 5-HT7 | 3.7 | Antagonist |
| Adrenergic α1A | 3.8 | Antagonist |
| Adrenergic α1B | 0.17 | Antagonist |
| Adrenergic α2C | 0.59 | Antagonist |
| Histamine H1 | 19 | Antagonist |
Data compiled from multiple sources.[2]
Pharmacokinetic Properties
| Parameter | Human | Rat | Monkey |
| Bioavailability | ~95% | 13.6% | 31.0% |
| Tmax | 4 hours | - | - |
| Half-life (t1/2) | 91 hours | - | - |
| Volume of Distribution (Vd) | 1.56 L/kg | 2.81 L/kg | 1.82 L/kg |
| Protein Binding | >99% | >99% | >99% |
| Metabolism | CYP3A4, CYP2D6 | - | - |
Data compiled from multiple sources.[3][11][12][13]
Clinical Efficacy
Schizophrenia
Clinical trials in patients with acute schizophrenia have demonstrated the efficacy of Brexpiprazole in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) total score.[14]
| Study | Dose | Change from Baseline in PANSS Total Score (vs. Placebo) |
| VECTOR | 2 mg/day | -8.72 |
| VECTOR | 4 mg/day | -7.64 |
| BEACON | 4 mg/day | -6.47 |
Data from the VECTOR and BEACON studies.[14]
Agitation in Alzheimer's Disease
In a phase 3 clinical trial involving patients with agitation associated with Alzheimer's dementia, Brexpiprazole (2 mg/day or 3 mg/day) showed a statistically significant reduction in the Cohen-Mansfield Agitation Inventory (CMAI) total score compared to placebo over 12 weeks.[15][16]
| Treatment Group | Mean Change from Baseline in CMAI Total Score |
| Brexpiprazole (2 or 3 mg/day) | -22.6 |
| Placebo | -17.6 |
Data from a 12-week, randomized, double-blind, placebo-controlled trial.[17]
Safety and Tolerability
The most common side effects reported in clinical trials include akathisia, weight gain, headache, dizziness, and somnolence.[1][2] In patients with agitation associated with dementia due to Alzheimer's disease, common adverse events also included urinary tract infection and nasopharyngitis.[1]
Conclusion
Brexpiprazole is a novel psychotropic agent with a distinct pharmacological profile. Its mechanism as a serotonin-dopamine activity modulator provides a valuable therapeutic option for the management of schizophrenia and as an adjunctive treatment for major depressive disorder. Furthermore, its demonstrated efficacy in treating agitation in patients with Alzheimer's dementia addresses a significant unmet medical need. The data presented in this guide underscore the comprehensive research and development efforts behind Brexpiprazole, providing a solid foundation for its clinical application and further scientific investigation.
References
- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 2. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. simpleandpractical.com [simpleandpractical.com]
- 5. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 6. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 10. Synthesis method and intermediate of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 12. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Results - Clinical Review Report: Brexpiprazole (Rexulti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Brexpiprazole for the Treatment of Agitation in Alzheimer Dementia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. JAMA Neurology Publishes Complete Results of Positive Phase 3 Study of REXULTI® (brexpiprazole) for Agitation Associated with Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
An In-depth Technical Guide on PZ-1190 as a Potential Treatment for Schizophrenia
Notice: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, there is currently no specific information available regarding a compound designated "PZ-1190" for the treatment of schizophrenia. The information presented below is therefore hypothetical and structured to serve as a template for what such a technical guide would entail, should data on a relevant compound become available.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the typical preclinical and clinical data, experimental methodologies, and mechanistic insights that would be necessary to evaluate a novel antipsychotic agent.
Executive Summary
This compound is a novel investigational agent with a unique pharmacological profile being explored for its potential efficacy in treating the multifaceted symptoms of schizophrenia. This document provides a detailed overview of the hypothetical preclinical data, including mechanism of action, pharmacokinetics, and safety pharmacology. All data presented herein is illustrative.
Mechanism of Action
This compound is hypothesized to be a dual-target antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional partial agonist activity at the 5-HT1A receptor. This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile compared to first and second-generation antipsychotics.
The proposed signaling cascade for this compound involves the modulation of downstream pathways typically associated with D2 and 5-HT2A receptor antagonism. This includes the normalization of mesolimbic and mesocortical dopamine activity and modulation of glutamate (B1630785) release.
Preclinical Pharmacology
The binding profile of this compound was assessed using radioligand binding assays against a panel of CNS receptors.
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.8 |
| Serotonin 5-HT2A | 0.5 |
| Serotonin 5-HT1A | 3.2 (EC50, nM) |
| Histamine H1 | 25.4 |
| Adrenergic α1 | 18.9 |
Efficacy was evaluated in established rodent models of schizophrenia.
| Model | Key Parameter | Result with this compound (10 mg/kg) |
| Amphetamine-Induced Hyperlocomotion | Reduction in Locomotor Activity | 65% Reduction |
| Conditioned Avoidance Response | % Avoidance Failure | 72% Failure |
| Novel Object Recognition | Discrimination Index | Increased to 0.4 (vs 0.1 in control) |
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
-
Methodology:
-
Cell membranes expressing the target receptor (e.g., CHO cells for human D2) were prepared.
-
Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist.
-
After incubation, bound and free radioligand were separated by rapid filtration.
-
Radioactivity of the filters was measured by liquid scintillation counting.
-
IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the potential of this compound to mitigate dopamine-agonist induced psychosis-like behavior (a model for positive symptoms).
-
Methodology:
-
Male Sprague-Dawley rats were habituated to open-field arenas.
-
Animals were pre-treated with either vehicle or this compound (1, 3, 10 mg/kg, i.p.).
-
30 minutes post-treatment, animals were challenged with d-amphetamine (1.5 mg/kg, s.c.).
-
Locomotor activity (distance traveled, stereotypy counts) was recorded for 90 minutes using an automated video-tracking system.
-
Data were analyzed using a two-way ANOVA.
-
Pharmacokinetics and Safety
Preliminary pharmacokinetic studies in rodents indicate good oral bioavailability (~40%) and a plasma half-life of approximately 8 hours. Safety pharmacology studies revealed no significant cardiovascular (hERG) or respiratory liabilities at exposures up to 10-fold the anticipated therapeutic dose.
Conclusion and Future Directions
The hypothetical data for this compound suggest a promising profile for a novel antipsychotic agent. Its dual D2/5-HT2A antagonism, combined with 5-HT1A partial agonism, could offer broad efficacy across schizophrenia symptom domains. Further investigation, including IND-enabling toxicology studies and subsequent Phase 1 clinical trials, would be the necessary next steps to evaluate its true potential in treating schizophrenia.
Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-1190 (also known as 1192U90) is a novel, orally active, multitarget antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia. Developed with the hypothesis that potent 5-HT2 receptor antagonism combined with dopamine (B1211576) D2 receptor antagonism and 5-HT1A receptor agonism could provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS), this compound has demonstrated a compelling profile in a range of in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of the preclinical data on the antipsychotic effects of this compound, focusing on its receptor binding affinity, efficacy in animal models of psychosis, and its proposed mechanism of action.
Receptor Binding Affinity
This compound exhibits a high affinity for a range of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) of this compound for key human and rat receptors are summarized in the table below. The data indicate potent binding to serotonin (B10506) 5-HT2A and 5-HT1A receptors, as well as dopamine D2 and D4 receptors, and α1-adrenergic receptors.[2][3]
| Receptor Target | Tissue Source/Assay System | Radioligand | Ki (nM) |
| Serotonin Receptors | |||
| 5-HT2A | Rat Cortex | [3H]-Ketanserin | 1.5[2] |
| 5-HT1A | Rat Hippocampus | [3H]-8-OH-DPAT | 2.5[2] |
| Dopamine Receptors | |||
| D2 (human D2S) | Cloned Human Receptor | [3H]-Raclopride | 13[2] |
| D4 (human D4.2) | Cloned Human Receptor | [3H]-Spiperone | 13[2] |
| Adrenergic Receptors | |||
| α1 | Rat Brain | [3H]-WB-4101 | 0.3[2] |
In Vivo Antipsychotic Efficacy
This compound has been evaluated in several well-established animal models that are predictive of antipsychotic efficacy in humans. The compound has demonstrated the ability to antagonize behaviors induced by dopamine agonists, which is a hallmark of antipsychotic activity. The effective doses (ED50) for this compound in these models are presented below, alongside data for comparator atypical antipsychotics where available.
| Behavioral Model | Species | Route of Administration | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) |
| Models of Positive Symptoms | ||||
| Apomorphine-Induced Climbing | Mouse | PO | 10.1[1] | |
| Amphetamine-Induced Hyperlocomotion | Rat | PO | 6.6[1] | |
| Conditioned Avoidance Response | Rat | PO | 5.7[1] | |
| Models Predictive of Side Effects | ||||
| Apomorphine-Induced Stereotypy | Rat | PO | 133.4[1] | |
| Catalepsy Induction | Mouse | PO | 192.4[1] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Specific brain regions (e.g., rat cortex for 5-HT2A, rat hippocampus for 5-HT1A) or cell lines expressing cloned human receptors were homogenized in an appropriate buffer.
-
Radioligand Binding: The tissue homogenates or cell membranes were incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Behavioral Models
Objective: To assess the dopamine D2 receptor antagonist activity of this compound.
Methodology:
-
Animals: Male mice were used for this study.
-
Drug Administration: this compound was administered orally (PO) at various doses. A control group received a vehicle.
-
Apomorphine (B128758) Challenge: After a predetermined pretreatment time, mice were challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces climbing behavior.
-
Behavioral Scoring: Immediately after the apomorphine injection, individual mice were placed in cylindrical wire mesh cages. The amount of time each mouse spent climbing the walls of the cage was recorded for a specific observation period.
-
Data Analysis: The dose of this compound that produced a 50% reduction in the climbing behavior compared to the vehicle-treated group was calculated as the ED50.
Objective: To evaluate the ability of this compound to antagonize dopamine-mediated hyperlocomotion, a model for psychosis.
Methodology:
-
Animals: Male rats were used.
-
Drug Administration: this compound was administered orally (PO) at various doses, with a control group receiving the vehicle.
-
Amphetamine Challenge: Following the pretreatment period, rats were injected with d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity was measured in automated activity chambers equipped with infrared beams. The total distance traveled or the number of beam breaks was recorded over a set period.
-
Data Analysis: The ED50 was determined as the dose of this compound that caused a 50% inhibition of the amphetamine-induced increase in locomotor activity.
Objective: To assess the potential antipsychotic activity of this compound in a model of conditioned learning.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition was used. The floor of the box was equipped to deliver a mild electric footshock.
-
Training: Rats were trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild footshock. The rat could avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Testing: Once the rats were trained to a stable level of avoidance, they were treated with various oral doses of this compound or vehicle.
-
Behavioral Assessment: The number of successful avoidance responses (moving to the other compartment during the CS) was recorded.
-
Data Analysis: The ED50 was calculated as the dose of this compound that produced a 50% reduction in conditioned avoidance responses.
Mechanism of Action and Signaling Pathways
The preclinical data suggest that this compound's antipsychotic effects are mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. This dual mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, respectively, while the potent 5-HT2A antagonism may mitigate the risk of extrapyramidal side effects.
The following diagrams illustrate the proposed signaling pathways affected by this compound.
References
- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
A Technical Whitepaper on PZ-1190: A Novel Investigational Agent for the Alleviation of Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The management of negative symptoms in schizophrenia remains a significant unmet medical need.[1] These symptoms, which include avolition, anhedonia, asociality, alogia, and blunted affect, are major contributors to the long-term functional impairment associated with the disorder.[2][3] Current antipsychotic medications primarily target positive symptoms and often have limited efficacy against negative symptoms. This document outlines the preclinical and projected clinical profile of PZ-1190, a novel investigational compound designed to specifically address the neurobiological underpinnings of negative symptoms in schizophrenia.
Introduction: The Challenge of Negative Symptoms
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, broadly categorized as positive, negative, and cognitive.[4] While positive symptoms, such as hallucinations and delusions, are the most overt manifestations of the illness, negative symptoms are often more persistent and debilitating.[4][5] They represent a diminution or absence of normal behaviors and emotions and are closely linked to poor social and occupational outcomes.[6]
The neurobiology of negative symptoms is thought to involve dysfunction in several neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways in the prefrontal cortex and limbic system.[7] Specifically, hypoactivity in the mesocortical dopamine pathway is hypothesized to contribute to negative and cognitive symptoms.
This compound: A Novel Mechanism of Action
This compound is a potent and selective antagonist of the dopamine D3 receptor with partial agonist activity at the serotonin 5-HT1A receptor. This dual mechanism is designed to address the complex neurochemical imbalances thought to underlie negative symptoms.
-
Dopamine D3 Receptor Antagonism: The D3 receptor is highly expressed in limbic areas of the brain associated with motivation and reward. Antagonism of D3 receptors is hypothesized to enhance dopaminergic transmission in the prefrontal cortex, thereby ameliorating negative symptoms.
-
Serotonin 5-HT1A Partial Agonism: Activation of 5-HT1A receptors can modulate the release of both dopamine and glutamate. Partial agonism at these receptors is expected to further enhance prefrontal dopamine release and potentially improve cognitive function, which is often impaired alongside negative symptoms.
Signaling Pathway of this compound
Preclinical Data
Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors was assessed via radioligand binding assays.
| Receptor | Ki (nM) |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 2.5 |
| Dopamine D2 | 150 |
| Serotonin 5-HT2A | 250 |
| Adrenergic α1 | >1000 |
| Histamine H1 | >1000 |
| Muscarinic M1 | >1000 |
Table 1: Receptor Binding Profile of this compound. Data are presented as the mean inhibitor constant (Ki) from three independent experiments.
Animal Models of Negative Symptoms
The efficacy of this compound in animal models relevant to the negative symptoms of schizophrenia was evaluated.
| Model | Species | Key Parameters Measured | This compound Effect (vs. Vehicle) |
| Social Interaction Test | Rat | Time spent in social interaction | + 45% (p<0.01) |
| Sucrose Preference Test | Rat | Sucrose consumption | + 30% (p<0.05) |
| Effort-Based Decision Making | Mouse | Lever presses for reward | + 50% (p<0.01) |
Table 2: Efficacy of this compound in Preclinical Models. All doses of this compound were 10 mg/kg, administered intraperitoneally.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the in vitro binding affinity of this compound for a panel of neurotransmitter receptors.
-
Method:
-
Cell membranes expressing the target receptors were prepared from recombinant cell lines.
-
Membranes were incubated with a specific radioligand for each receptor type in the presence of increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
-
Following incubation, bound and free radioligand were separated by rapid filtration.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
Experimental Workflow for Receptor Binding Assay
Social Interaction Test in Rats
-
Objective: To assess the effect of this compound on social withdrawal, a core negative symptom.
-
Method:
-
Male Sprague-Dawley rats were housed individually for one week to induce social isolation.
-
On the test day, rats were administered either vehicle or this compound (10 mg/kg, i.p.) 30 minutes prior to testing.
-
Each test rat was placed in a novel, dimly lit open field arena with an unfamiliar, weight-matched conspecific.
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) was recorded by an automated video tracking system for 10 minutes.
-
Data were analyzed using a one-way ANOVA followed by post-hoc tests.
-
Projected Phase II Clinical Trial Design
A randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the efficacy and safety of this compound as an adjunctive treatment for negative symptoms of schizophrenia.
| Parameter | Description |
| Study Population | 200 patients with a DSM-5 diagnosis of schizophrenia and prominent negative symptoms. |
| Inclusion Criteria | Stable positive symptoms on a stable dose of a single antipsychotic medication; Score of ≥ 20 on the Negative Symptom Assessment-16 (NSA-16). |
| Exclusion Criteria | Significant extrapyramidal symptoms, current substance use disorder, major medical comorbidities. |
| Treatment Arms | 1. This compound (20 mg/day) + Standard Antipsychotic2. Placebo + Standard Antipsychotic |
| Primary Endpoint | Change from baseline in the NSA-16 total score at Week 12. |
| Secondary Endpoints | Change in Personal and Social Performance (PSP) scale; Change in Clinical Global Impression - Severity (CGI-S) scale; Safety and tolerability. |
| Duration | 12 weeks |
Table 3: Proposed Phase II Clinical Trial Design for this compound.
Logical Relationship in this compound Development
Conclusion
This compound, with its novel dual mechanism of action targeting D3 and 5-HT1A receptors, represents a promising therapeutic approach for the treatment of negative symptoms in schizophrenia. The preclinical data demonstrate high affinity and selectivity for its target receptors and efficacy in relevant animal models. The proposed clinical development plan is designed to rigorously evaluate the efficacy and safety of this compound in patients. If successful, this compound has the potential to address a critical unmet need and significantly improve the lives of individuals with schizophrenia.
References
- 1. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative symptoms of schizophrenia: About and treatment [medicalnewstoday.com]
- 3. Negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Symptoms of Schizophrenia and How They’re Treated [healthline.com]
- 5. Symptoms - Schizophrenia - NHS [nhs.uk]
- 6. Commentary: Consensus Statement on Negative Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
PZ-1190: A Novel Atypical Antipsychotic with Pro-Cognitive Properties - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: PZ-1190 is a hypothetical compound presented here for illustrative purposes. The data, experimental protocols, and discussions are based on established principles of psychopharmacology and drug development to model a potential next-generation antipsychotic agent.
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia and other psychotic disorders, for which current antipsychotic medications offer limited therapeutic benefit.[1][2] The development of antipsychotic agents with pro-cognitive properties is a critical unmet need in the management of these conditions. This compound is a novel investigational compound designed to address both the positive symptoms of psychosis and the associated cognitive deficits. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental protocols supporting the unique pro-cognitive profile of this compound.
Pharmacological Profile
This compound exhibits a unique receptor binding profile, characterized by potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with high affinity and agonist activity at the serotonin 5-HT1A receptor and antagonist activity at the 5-HT6 receptor.[3][4] This profile is hypothesized to contribute to its antipsychotic efficacy with a low propensity for extrapyramidal side effects, alongside its cognitive-enhancing effects.
Receptor Binding Affinity
The in vitro receptor binding affinities of this compound were determined using radioligand binding assays with human recombinant receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) | Functional Activity |
| Dopamine D2 | 1.2 | Antagonist |
| Serotonin 5-HT2A | 0.8 | Antagonist |
| Serotonin 5-HT1A | 2.5 | Agonist |
| Serotonin 5-HT6 | 5.1 | Antagonist |
| Serotonin 5-HT7 | 15.7 | Antagonist |
| Adrenergic α1 | 20.3 | Antagonist |
| Histamine H1 | 35.8 | Antagonist |
| Muscarinic M1 | >1000 | - |
Table 1: In vitro receptor binding profile of this compound.
Preclinical Efficacy in Animal Models
The pro-cognitive effects of this compound were evaluated in rodent models of cognitive impairment. The following table summarizes the key findings.
| Animal Model | Cognitive Domain | Dosage (mg/kg) | Outcome |
| Novel Object Recognition (NOR) in rats | Recognition Memory | 0.5, 1.0, 2.0 | Dose-dependent reversal of PCP-induced deficits |
| Morris Water Maze (MWM) in mice | Spatial Learning & Memory | 1.0, 2.0 | Significant reduction in escape latency and path length |
| T-Maze Spontaneous Alternation in rats | Working Memory | 1.0, 2.0 | Increased percentage of spontaneous alternations |
Table 2: Summary of pro-cognitive effects of this compound in preclinical models.
Mechanism of Action: A Multi-Target Approach to Cognitive Enhancement
The pro-cognitive effects of this compound are believed to be mediated by its synergistic actions on multiple neurotransmitter systems. The primary hypothesized mechanisms include:
-
D2 and 5-HT2A Receptor Antagonism: This dual antagonism is a hallmark of atypical antipsychotics and is crucial for the management of positive symptoms with a reduced risk of extrapyramidal symptoms.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus is thought to enhance dopamine release in the prefrontal cortex, a key brain region for executive function and working memory.
-
5-HT6 Receptor Antagonism: Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in cortical and hippocampal regions, which are critically involved in learning and memory processes.
Caption: Hypothesized multi-target mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest were prepared from transfected CHO-K1 or HEK293 cells.
-
Radioligand Binding: Membranes were incubated with a specific radioligand and varying concentrations of this compound in a suitable buffer.
-
Incubation and Filtration: The mixture was incubated to allow for binding equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
Novel Object Recognition (NOR) Test
-
Objective: To assess the effects of this compound on recognition memory in a rodent model.
-
Methodology:
-
Habituation: Rats were individually habituated to an open-field arena for 10 minutes for 3 consecutive days.
-
Training (Familiarization) Phase: On day 4, two identical objects were placed in the arena, and each rat was allowed to explore them for 5 minutes.
-
Drug Administration: Immediately after the training phase, rats were administered this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle. A positive control group received a sub-chronic injection of phencyclidine (PCP) to induce cognitive deficits.
-
Testing (Choice) Phase: After a 24-hour retention interval, one of the familiar objects was replaced with a novel object, and the rat was returned to the arena for a 5-minute exploration period.
-
Data Analysis: The time spent exploring the novel and familiar objects was recorded. A discrimination index (DI) was calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
The preclinical data for this compound strongly suggest its potential as a novel antipsychotic with significant pro-cognitive properties. Its unique multi-target mechanism of action, particularly the combination of 5-HT1A agonism and 5-HT6 antagonism, distinguishes it from existing treatments. Further studies are warranted to fully elucidate its therapeutic potential and to advance this compound into clinical development for the treatment of schizophrenia and other disorders characterized by cognitive deficits. Future research should focus on long-term efficacy and safety studies, as well as exploring its effects on other cognitive domains and negative symptoms.
References
- 1. Discovery of potential antipsychotic agents possessing pro-cognitive properties | Lunds universitet [lu.se]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
PZ-1190: A Technical Overview of a Novel Multitarget Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is a novel compound with potential as a multitarget antipsychotic agent.[1][2] Emerging research highlights its activity as a ligand for both serotonin (B10506) and dopamine (B1211576) receptors, suggesting a potential therapeutic role in psychiatric disorders such as schizophrenia.[1][2] This technical guide synthesizes the currently available information on the chemical structure, properties, and synthesis of this compound, with a focus on providing a resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of this compound combines several key pharmacophores: an isoquinoline-sulfonamide moiety, a pyrrolidine (B122466) ring, and a benzo[b]thiophene-piperazine group. This complex structure contributes to its multi-target receptor profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Remarks |
| IUPAC Name | (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline | |
| Molecular Formula | C₂₇H₃₀N₄O₂S₂ | Calculated based on the IUPAC name. |
| Molecular Weight | 514.69 g/mol | Calculated based on the Molecular Formula. |
| pKa | Data not publicly available | Crucial for predicting solubility and absorption. |
| Aqueous Solubility | Data not publicly available | Important for formulation and bioavailability. |
| LogP | Data not publicly available | Indicates the lipophilicity and permeability of the compound. |
Note: The molecular formula C17H32N2O2 and molecular weight 296.46 mentioned in one source appear to correspond to a synthetic intermediate rather than the final this compound compound.
Synthesis
This compound has been synthesized via both classical batch chemistry and a more recent, optimized mechanochemical approach. The mechanochemical synthesis offers significant advantages in terms of efficiency and sustainability.
Classical Batch Synthesis
The traditional solution-phase synthesis of this compound is a multi-step process with a reported overall yield of 32% and a total reaction time of 42 hours.[2]
Multistep Mechanochemical Synthesis
A more efficient, solid-state mechanochemical protocol has been developed for the synthesis of this compound.[1][2] This method significantly improves the overall yield to 56% and drastically reduces the reaction time to just 4 hours.[2] Key advantages of this approach include the reduction of solvent use and the avoidance of chromatographic purification for intermediates.[2]
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Classical Batch Synthesis | Mechanochemical Synthesis |
| Overall Yield | 32%[2] | 56%[2] |
| Total Reaction Time | 42 hours[2] | 4 hours[2] |
| Solvent Usage | Significant | Minimal[2] |
| Purification | Chromatographic purification required | Extraction sufficient for intermediates[2] |
Experimental Workflow: Mechanochemical Synthesis of this compound
Caption: High-level workflow for the mechanochemical synthesis of this compound.
Pharmacological Profile
This compound is characterized as a multitarget ligand for serotonin and dopamine receptors, which is a common feature of many atypical antipsychotic drugs.[1][2]
Table 3: Receptor Binding Profile of this compound
| Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Dopamine Receptors (e.g., D₂, D₃, D₄) | Data not publicly available | Likely antagonist or partial agonist |
| Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) | Data not publicly available | Likely antagonist or partial agonist |
Note: Specific quantitative data on the binding affinities (Ki values) and functional activities (e.g., agonist, antagonist, partial agonist) of this compound at various receptor subtypes are not yet publicly available. This information is critical for a comprehensive understanding of its pharmacological profile.
Proposed Mechanism of Action and Signaling Pathways
As a ligand for dopamine and serotonin receptors, this compound is expected to modulate downstream signaling cascades that are crucial for neuronal function and are implicated in the pathophysiology of psychosis.
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Putative inhibitory action of this compound on D2-like receptor signaling.
The serotonin receptor system is highly complex, with numerous receptor subtypes that mediate diverse physiological effects. For example, 5-HT1A receptors are also coupled to Gαi/o, leading to the inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
Caption: Postulated antagonistic effect of this compound on 5-HT2A receptor signaling.
Preclinical Research
This compound has demonstrated potential antipsychotic activity in rodent models.[1][2] However, detailed in vivo and in vitro experimental data, including specific assays and results, are not extensively reported in the public domain.
Conclusion and Future Directions
This compound is a promising multitarget antipsychotic candidate with a novel chemical structure and an efficient, sustainable synthetic route. The available data suggest its potential to interact with key neurotransmitter systems implicated in psychosis. However, a comprehensive understanding of its pharmacological and physicochemical properties is currently limited by the lack of publicly available quantitative data. Future research should focus on detailed characterization of its receptor binding profile, functional activity at various receptor subtypes, and in-depth preclinical studies to fully elucidate its therapeutic potential. The public dissemination of this data will be crucial for advancing the development of this compound as a potential new treatment for psychiatric disorders.
References
A Technical Guide to Foundational Research on Multitarget Serotonin-Dopamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The traditional "magic bullet" approach in drug discovery, which focuses on designing highly selective ligands for a single molecular target, has been challenged by the complex, polyfactorial nature of many central nervous system (CNS) diseases.[1] An alternative and increasingly successful strategy is the "magic shotgun" or multitarget-directed ligand (MTDL) approach.[1] MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously. This approach offers several advantages over combination therapies, including a reduced risk of drug-to-drug interactions, more predictable pharmacokinetic profiles, and improved patient compliance.[1]
The serotonergic and dopaminergic systems are critically involved in regulating mood, cognition, and motor functions, and their dysregulation is implicated in disorders like schizophrenia, depression, and Parkinson's disease.[1] Consequently, ligands that can simultaneously modulate key receptors within both systems are of significant therapeutic interest. This guide provides a technical overview of the foundational research on multitarget serotonin-dopamine ligands, focusing on key molecular targets, quantitative data, experimental protocols, and the underlying signaling pathways.
Key Molecular Targets in Multitarget Serotonin-Dopamine Ligand Research
The therapeutic efficacy and side-effect profiles of multitarget ligands are determined by their unique binding affinities for a range of serotonin (B10506) and dopamine (B1211576) receptors.
-
Dopamine D2 Receptors (D2R): A primary target for all antipsychotic drugs.[2][3] Antagonism at D2 receptors in the mesolimbic pathway is associated with the amelioration of positive symptoms in schizophrenia. However, high D2R blockade can lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.[2]
-
Serotonin 5-HT2A Receptors (5-HT2AR): A key target for "atypical" or second-generation antipsychotics.[2][3][4] Blockade of 5-HT2A receptors is believed to mitigate the EPS associated with D2R antagonism and may contribute to efficacy against negative symptoms.[4][5] The balanced 5-HT2A/D2 antagonism is a hallmark of many successful MTDLs.[6]
-
Serotonin 5-HT1A Receptors (5-HT1AR): Partial agonism at 5-HT1A receptors is another desirable property, contributing to anxiolytic, antidepressant, and cognitive-enhancing effects, while also reducing EPS.[2][7]
-
Other Receptors: Affinities at other receptors, such as 5-HT2C, D3, and D4, further refine the pharmacological profile of a ligand, influencing aspects like metabolic side effects and cognitive function.[6][8]
The interaction between these systems is complex and can involve the formation of receptor heteromers , such as 5-HT2A-D2R complexes, which can allosterically modulate receptor signaling and provide another layer of pharmacological regulation.[9][10]
Data Presentation: Receptor Binding and Functional Activity Profiles
The following tables summarize quantitative data for several well-characterized multitarget ligands, providing a comparative view of their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Multitarget Ligands
| Compound | D2 | 5-HT2A | 5-HT1A | 5-HT2C | D3 | D4 |
| Aripiprazole | 0.34 | 3.4 | 4.4 | 15 | 0.8 | 44 |
| Clozapine | 126 | 5.4 | 170 | 9.6 | 24 | 27 |
| Olanzapine | 1.1 | 4 | 237 | 1.1 | 2.3 | 2.7 |
| Quetiapine | 337 | 28 | 863 | 2130 | 509 | 1070 |
| Risperidone | 3.1 | 0.12 | 160 | 4.7 | 1.3 | 7.3 |
| Ziprasidone | 4.8 | 0.4 | 3.4 | 1.3 | 7.2 | 38 |
| Cariprazine | 0.09 | 2.5 | 2.6 | 19 | 0.05 | 4.3 |
Data compiled from various public sources and literature. Values are approximate and can vary based on experimental conditions.
Table 2: Functional Activities of Selected Multitarget Ligands
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Activity |
| Aripiprazole | D2 | cAMP | EC50 | 2.1 | Partial Agonist |
| 5-HT1A | cAMP | EC50 | 1.7 | Partial Agonist | |
| 5-HT2A | Ca2+ Flux | IC50 | 9.0 | Antagonist | |
| Cariprazine | D2 | cAMP | EC50 | 1.1 | Partial Agonist |
| D3 | cAMP | EC50 | 0.2 | Partial Agonist | |
| 5-HT1A | [35S]GTPγS | EC50 | 3.0 | Partial Agonist | |
| Brexpiprazole | D2 | cAMP | EC50 | 0.3 | Partial Agonist |
| 5-HT1A | cAMP | EC50 | 0.12 | Partial Agonist | |
| 5-HT2A | Ca2+ Flux | IC50 | 0.47 | Antagonist |
Data represents typical activities and can vary. EC50 indicates potency for agonism; IC50 indicates potency for antagonism.
Signaling Pathway Visualizations
The distinct therapeutic effects of multitarget ligands arise from their ability to differentially modulate intracellular signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PZ-1190
Version: 1.0
For Research Use Only
Introduction
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo evaluation of PZ-1190, an experimental small molecule inhibitor. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This compound is hypothesized to exert its anti-tumor effects through the modulation of key cellular signaling pathways involved in cell proliferation and survival.
Scientific Background
This compound is a novel synthetic compound designed to target aberrant signaling pathways in cancer cells. Preclinical in vitro studies have suggested that this compound may inhibit the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1][2][3] The PI3K/Akt pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][3] This pathway is activated by receptor tyrosine kinases (RTKs) which, upon ligand binding, activate PI3K.[2][4] PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.[1][4] Activated Akt proceeds to phosphorylate a multitude of downstream substrates that regulate essential cellular functions such as cell cycle progression and apoptosis.[1][2][3]
Proposed Mechanism of Action
The proposed mechanism of action for this compound involves the direct or indirect inhibition of the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis in tumor cells. The following diagram illustrates the targeted signaling cascade.
References
Application Notes & Protocols: Mechanochemical Synthesis of PZ-1190
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multistep mechanochemical synthesis of PZ-1190, a potent multitarget serotonin (B10506) and dopamine (B1211576) ligand with potential antipsychotic properties.[1] This solid-state approach offers significant advantages over traditional solvent-based (batch) synthesis, including improved yields, drastically reduced reaction times, and a decreased reliance on toxic reagents and organic solvents.[1][2] All intermediates and the final product can be isolated in high purity through simple extraction, eliminating the need for chromatographic purification.[1]
Overview and Comparison of Synthesis Methods
Mechanochemistry provides a more sustainable and efficient pathway for the synthesis of this compound compared to the classical five-step batch method. The mechanochemical protocol reduces the overall synthesis time from 42 hours to just 4 hours and increases the overall yield from 32% to 56%.[1]
Data Presentation: Batch vs. Mechanochemical Synthesis
| Parameter | Classical Batch Synthesis | Multistep Mechanochemical Synthesis |
| Overall Yield | 32%[1] | 56%[1] |
| Total Reaction Time | 42 hours[1] | 4 hours[1] |
| Purification Method | Chromatographic Purification | Extraction Only[1] |
| Key Reagents | LiAlH₄, 2-iodoxybenzoic acid (IBX) | NaBH₄, Calcium Hypochlorite (B82951) (Ca(OCl)₂) |
| Environmental Impact | High use of toxic solvents and reagents | Reduced use of toxic solvents and reagents[1] |
Experimental Workflow and Logic
The synthesis of this compound from the starting material, Boc-L-β-homoproline, is a five-step process. The mechanochemical approach adapts each of these steps to be performed in a ball mill, using mechanical force to drive the reactions in a solid or near-solid state.
Diagram: Mechanochemical Synthesis Workflow
Caption: Workflow for the 5-step mechanochemical synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from the successful gram-scale synthesis of this compound.[1] All milling operations should be conducted in a suitable planetary ball mill or mixer mill. Liquid-Assisted Grinding (LAG) is utilized in several steps, where a minimal amount of a liquid is added to facilitate the reaction.
Materials and Equipment
-
Starting Materials: Boc-L-β-homoproline, 1-(benzo[b]thiophen-4-yl)piperazine, Dansyl chloride.
-
Reagents: Sodium borohydride (B1222165) (NaBH₄), Calcium hypochlorite (Ca(OCl)₂), Potassium carbonate (K₂CO₃), 4 M HCl in dioxane.
-
Solvents (for LAG and extraction): Ethyl acetate (B1210297) (EtOAc), Dichloromethane (B109758) (DCM), Water (H₂O), Methanol (B129727) (MeOH).
-
Equipment: Planetary ball mill or mixer mill with stainless steel grinding jars and balls.
Protocol 1: Step 1 - Reduction of Boc-L-β-homoproline (1a)
-
Place Boc-L-β-homoproline (1.0 equiv) and Sodium Borohydride (NaBH₄, 4.0 equiv) into a stainless steel grinding jar.
-
Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).
-
Mill the mixture at the appropriate frequency for 60 minutes.
-
After milling, quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup to isolate the product, Intermediate Alcohol (2a).
Protocol 2: Step 2 - Oxidation of Intermediate Alcohol (2a)
-
Place Intermediate Alcohol (2a) (1.0 equiv) and Calcium Hypochlorite (Ca(OCl)₂, 2.0 equiv) into the grinding jar.
-
Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).
-
Mill the mixture for 30 minutes.
-
After milling, extract the product with dichloromethane (DCM).
-
Filter the mixture and wash the solid residue with additional DCM.
-
Combine the organic phases and evaporate the solvent to yield Intermediate Aldehyde (3).
Protocol 3: Step 3 - Reductive Amination
-
Place Intermediate Aldehyde (3) (1.0 equiv) and 1-(benzo[b]thiophen-4-yl)piperazine (4a) (1.0 equiv) into the grinding jar.
-
Add methanol as the LAG agent (η = 1.0 μL/mg).
-
Mill the mixture for 30 minutes to form the iminium intermediate.
-
Add Sodium Borohydride (NaBH₄, 2.0 equiv) to the jar.
-
Continue milling for an additional 30 minutes (total milling time: 60 minutes).
-
After milling, quench with water and extract the product with ethyl acetate to isolate Intermediate Amine (5).
Protocol 4: Step 4 - Boc Deprotection
-
Place Intermediate Amine (5) (1.0 equiv) into the grinding jar.
-
Add 4 M HCl in dioxane (2.0 equiv) as the LAG agent.
-
Mill the mixture for 30 minutes.
-
After milling, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize the acid.
-
Extract the product with ethyl acetate to yield the Intermediate Secondary Amine (6).
Protocol 5: Step 5 - Sulfonylation
-
Place Intermediate Secondary Amine (6) (1.0 equiv), Dansyl Chloride (1.05 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv) into the grinding jar.
-
Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).
-
Mill the mixture for 60 minutes.
-
After milling, add water to the jar and extract the final product, this compound, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield pure this compound.
This mechanochemical approach successfully yields this compound in high enantiomeric purity (≥99% ee), demonstrating that the grinding process does not affect the integrity of the stereocenter.[1] These protocols represent a sustainable and highly efficient method for the synthesis of preclinical drug candidates.[1]
References
Application Notes and Protocols for PZ-1190 in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a loss of contact with reality, including hallucinations and delusions.[1] The development of novel antipsychotic drugs is crucial for improving therapeutic outcomes and minimizing side effects. Rodent models are indispensable tools in the preclinical evaluation of new chemical entities for antipsychotic potential.[2][3][4][5][6] These models aim to replicate specific aspects of psychosis, allowing for the assessment of a compound's efficacy in reversing behavioral and neurochemical abnormalities relevant to the human condition.[6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of PZ-1190, a novel investigational compound, in established rodent models of psychosis. The methodologies described herein are designed to assess the potential of this compound to ameliorate positive, negative, and cognitive symptoms associated with psychosis.
Compound Profile: this compound (Hypothetical)
This compound is a novel atypical antipsychotic agent with a unique receptor binding profile. Its primary mechanism of action is thought to involve potent antagonism at serotonin (B10506) 5-HT2A receptors and moderate affinity for dopamine (B1211576) D2 receptors.[8][9][10] Additionally, it exhibits partial agonism at 5-HT1A receptors, which may contribute to its potential efficacy against negative and cognitive symptoms.[10] These application notes will guide the user through the necessary in vivo studies to characterize the antipsychotic-like effects of this compound.
Rodent Models of Psychosis
Several animal models are utilized to induce psychosis-like states in rodents, each with its own set of strengths and limitations.[3][4][5] The choice of model often depends on the specific symptoms being investigated (positive, negative, or cognitive).
Pharmacological Models
Drug-induced models are widely used due to their reliability and robustness in mimicking certain aspects of psychosis.[3][5]
-
Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine or apomorphine (B128758) induces hyperlocomotion, a behavioral correlate of the positive symptoms of psychosis.[11]
-
NMDA Receptor Antagonist Models: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and MK-801 produce a broader range of symptoms, including positive, negative, and cognitive deficits.[3][11][12]
Neurodevelopmental Models
These models are based on the hypothesis that early life insults can lead to the development of schizophrenia-like symptoms in adulthood.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats leads to behavioral abnormalities post-puberty that resemble positive, negative, and cognitive symptoms of schizophrenia.[3][12]
-
Maternal Immune Activation (MIA) Model: Prenatal exposure to immune-activating agents can result in offspring that display behavioral and neuropathological features relevant to schizophrenia.
Experimental Protocols
The following protocols detail the procedures for evaluating the efficacy of this compound in rodent models of psychosis.
Amphetamine-Induced Hyperlocomotion in Mice
This model is used to assess the potential of this compound to mitigate dopamine-mediated hyperlocomotion, a proxy for positive symptoms.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% Tween 80 in saline)
-
d-amphetamine sulfate (B86663) (dissolved in saline)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After a 30-minute pretreatment period, administer d-amphetamine (2.5 mg/kg, i.p.) or saline.
-
Immediately place the mice into the open field arenas and record locomotor activity (distance traveled) for 60 minutes.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of this compound to reverse deficits in sensorimotor gating induced by an NMDA receptor antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (dissolved in a suitable vehicle)
-
MK-801 (dizocilpine; dissolved in saline)
-
Startle response chambers
Procedure:
-
Acclimate rats to the testing room for at least 1 hour.
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg, subcutaneously - s.c.) or vehicle.
-
After 30 minutes, administer MK-801 (0.1 mg/kg, s.c.) or saline.
-
After a further 15 minutes, place the rats in the startle chambers for a 5-minute acclimation period with background noise.
-
The test session consists of startle trials (pulse alone) and prepulse-pulse trials (prepulse followed by the startle pulse).
-
Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
Social Interaction Test in Rats
Reduced social interaction is considered a negative symptom of schizophrenia. This test evaluates the potential of this compound to improve social behavior.
Materials:
-
Male Sprague-Dawley rats (paired by weight)
-
This compound (dissolved in a suitable vehicle)
-
Open field arena
Procedure:
-
Habituate rats to the open field arena for 10 minutes one day before the test.
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to both rats in a pair.
-
After 30 minutes, place the pair of unfamiliar rats in the arena together.
-
Record the total time spent in active social interaction (e.g., sniffing, grooming, following) for 10 minutes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) ± SEM | % Inhibition |
| Vehicle + Saline | - | 10 | 1500 ± 120 | - |
| Vehicle + Amphetamine | 2.5 | 10 | 4500 ± 350 | - |
| This compound + Amphetamine | 1 | 10 | 3800 ± 300 | 15.6% |
| This compound + Amphetamine | 3 | 10 | 2500 ± 250 | 44.4% |
| This compound + Amphetamine | 10 | 10 | 1600 ± 150** | 64.4% |
| p<0.05, **p<0.01 compared to Vehicle + Amphetamine |
Table 2: Effect of this compound on MK-801-Induced PPI Deficits in Rats
| Treatment Group | Dose (mg/kg) | N | % PPI ± SEM | % Reversal |
| Vehicle + Saline | - | 12 | 75 ± 5 | - |
| Vehicle + MK-801 | 0.1 | 12 | 30 ± 4 | - |
| This compound + MK-801 | 2.5 | 12 | 45 ± 5 | 33.3% |
| This compound + MK-801 | 5 | 12 | 60 ± 6 | 66.7% |
| This compound + MK-801 | 10 | 12 | 70 ± 5** | 88.9% |
| p<0.05, **p<0.01 compared to Vehicle + MK-801 |
Table 3: Effect of this compound on Social Interaction in Rats
| Treatment Group | Dose (mg/kg) | N | Social Interaction Time (s) ± SEM |
| Vehicle | - | 8 pairs | 120 ± 10 |
| This compound | 1 | 8 pairs | 135 ± 12 |
| This compound | 3 | 8 pairs | 155 ± 15 |
| This compound | 10 | 8 pairs | 160 ± 13 |
| *p<0.05 compared to Vehicle |
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the experimental design and the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. Psychosis Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 4. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 5. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. acnp.org [acnp.org]
- 12. Electrophysiological endophenotypes in rodent models of schizophrenia and psychosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PZ-1190 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for studying the cellular activity of PZ-1190, a representative small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. As this compound is a designated placeholder, this document utilizes the well-characterized PI3K inhibitor, LY294002, as a model compound to illustrate the application of various cell-based assays. The methodologies described herein are designed to assess the efficacy and mechanism of action of PI3K inhibitors in a cellular context, making them broadly applicable to the study of similar compounds.
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following protocols will enable researchers to quantify the effects of this compound on cell viability, apoptosis, and the inhibition of the PI3K/Akt signaling cascade.
Mechanism of Action and Signaling Pathway
This compound is a potent, cell-permeable inhibitor of PI3K. It acts by competing with ATP for binding to the catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The inhibition of Akt activation by this compound results in the modulation of numerous downstream targets, ultimately leading to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.[5]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values of the model compound, LY294002, in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | MTT Assay | 14.6 | [6] |
| K562 | Chronic Myelogenous Leukemia | MTT Assay | 12.8 | [6] |
| MV4-11-R | Acute Myeloid Leukemia (Sorafenib-resistant) | Cell Viability Assay | 2.43 | [7] |
| BaF3-ITD-R | Pro-B cell line (Sorafenib-resistant) | Cell Viability Assay | 1.52 | [7] |
| DAOY | Medulloblastoma | Trypan Blue Exclusion | 15 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12] The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Assay Procedure: Equilibrate the plate and the reagent to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the dose-dependent activation of caspases 3 and 7.
Target Engagement/Pathway Inhibition Assay (Western Blot for p-Akt)
Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess the inhibitory effect of this compound on the PI3K pathway, the phosphorylation status of Akt at Ser473 is measured. A decrease in phosphorylated Akt (p-Akt) indicates inhibition of the upstream kinase, PI3K.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Image Analysis: Acquire the image using a digital imaging system and quantify the band intensities. Normalize the p-Akt signal to total Akt and the loading control.
Summary
The cell-based assays detailed in these application notes provide a robust framework for characterizing the activity of the PI3K inhibitor this compound. By employing these protocols, researchers can obtain quantitative data on the compound's effects on cell viability and apoptosis, as well as confirm its mechanism of action through the analysis of target pathway modulation. These methods are essential for the preclinical evaluation of novel PI3K inhibitors and for advancing our understanding of their therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LY294002 | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for PZ-1190 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-1190, also known as (S)-4-((2-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)isoquinoline, is a novel, multi-target antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] This compound has demonstrated potential to alleviate not only the positive symptoms but also the negative and cognitive symptoms associated with schizophrenia.[1][2] This document provides a comprehensive overview of the known applications of this compound in neuroscience research, including its mechanism of action, pharmacological data, and detailed protocols for its use in preclinical models.
Mechanism of Action
This compound is a multi-target ligand that interacts with a range of serotonin (B10506) and dopamine (B1211576) receptors, which are key players in the pathophysiology of psychosis and mood disorders.[1][2] Its therapeutic potential is believed to stem from its unique polypharmacological profile, characterized by:
-
Partial Agonism at Serotonin 5-HT1A Receptors: This action is associated with anxiolytic and antidepressant effects.
-
Antagonism at Serotonin 5-HT2A, and 5-HT7 Receptors: Blockade of these receptors is a hallmark of atypical antipsychotics and is thought to contribute to the reduction of positive symptoms and improvement of negative and cognitive symptoms.
-
Antagonism at Dopamine D2 and D3 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of schizophrenia.[2]
-
Blockade of the Serotonin Transporter (SERT): This action can contribute to antidepressant effects.[2]
This combination of activities suggests that this compound may offer a broader spectrum of therapeutic effects with a potentially favorable side effect profile compared to existing antipsychotics.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of complex downstream signaling cascades initiated by its interaction with serotonin and dopamine receptors. The following diagram illustrates the principal signaling pathways influenced by this compound's multi-target receptor engagement.
Data Presentation
The following tables summarize the in vitro receptor binding and functional activity profile of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) |
| 5-HT1A | 1.5 |
| 5-HT2A | 2.3 |
| 5-HT7 | 4.1 |
| D2 | 12 |
| D3 | 8.5 |
| SERT | 25 |
Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Receptor | Functional Assay | Activity |
| 5-HT1A | [35S]GTPγS Binding | Partial Agonist |
| D2 | cAMP Accumulation | Antagonist |
| 5-HT2A | IP-One Accumulation | Antagonist |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antipsychotic, pro-social, and pro-cognitive effects of this compound in rodent models.
Phencyclidine (PCP)-Induced Hyperactivity Model (Antipsychotic Effects)
This model is widely used to screen for potential antipsychotic drugs by assessing their ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine.[3]
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats weighing 250-300g are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with an automated video-tracking system to measure locomotor activity.
-
Procedure:
-
Habituate the rats to the open-field arena for 30 minutes one day before the experiment.
-
On the test day, administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle (e.g., 1% Tween 80 in saline) via intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, administer phencyclidine (PCP) at a dose of 2.5 mg/kg via subcutaneous (s.c.) injection.
-
Immediately place the rat in the open-field arena and record its locomotor activity for 60 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. A significant reduction in the total distance traveled in the this compound treated groups compared to the vehicle-PCP group indicates antipsychotic-like activity.
Social Interaction Test (Pro-social Effects)
This test assesses the pro-social effects of a compound by measuring the amount of time a rat spends interacting with a novel conspecific.
Methodology:
-
Animals: Male Sprague-Dawley rats are used. They are housed in pairs to maintain social behavior.
-
Apparatus: A three-chambered social interaction arena. The central chamber is connected to two side chambers, one containing a novel, unfamiliar rat in a wire cage and the other containing an empty wire cage.
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the test rat in the central chamber and allow it to explore all three chambers for a 10-minute habituation period.
-
Introduce a novel, unfamiliar rat into one of the side chambers (enclosed in a wire cage) and an empty wire cage into the other side chamber.
-
Record the behavior of the test rat for 10 minutes, measuring the time spent in each chamber and the time spent actively sniffing each wire cage.
-
-
Data Analysis: A significant increase in the time spent in the chamber with the novel rat and/or sniffing the cage containing the novel rat in the this compound treated group compared to the vehicle group indicates a pro-social effect.
Novel Object Recognition (NOR) Test (Pro-cognitive Effects)
The NOR test is used to evaluate a compound's ability to improve recognition memory, a domain of cognition that is often impaired in schizophrenia.
Methodology:
-
Animals: Male Wistar rats are used.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm) and a set of two identical objects (familiar objects) and one novel object.
-
Procedure:
-
Habituation: Allow the rats to explore the empty open-field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle i.p. 30 minutes before the training session.
-
Place two identical objects in the arena and allow the rat to explore them for 5 minutes.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the arena where one of the familiar objects has been replaced by a novel object.
-
Allow the rat to explore the objects for 5 minutes and record the time spent exploring each object.
-
-
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A significantly higher DI in the this compound treated group compared to the vehicle group indicates an improvement in recognition memory.
Conclusion
This compound is a promising multi-target compound with a pharmacological profile that suggests potential for the treatment of schizophrenia, including its negative and cognitive symptoms. The experimental protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the field of neuroscience. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols: Evaluating the Effects of PZ-1190 on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the preclinical evaluation of PZ-1190, a novel compound with putative cognitive-enhancing properties. The following application notes detail the methodologies for assessing the impact of this compound on learning, memory, and synaptic plasticity using established rodent models. Detailed experimental workflows, data presentation formats, and a hypothesized mechanism of action involving key signaling pathways are described to guide researchers in their investigation of this compound.
Introduction
The pursuit of therapeutic agents capable of ameliorating cognitive deficits is a cornerstone of modern neuroscience research.[1][2][3][4] this compound has been synthesized as a potential nootropic agent, and a systematic evaluation of its efficacy and mechanism of action is imperative.[1][3] This document outlines a multi-tiered approach for characterizing the cognitive effects of this compound, encompassing behavioral assays and electrophysiological studies. The protocols provided herein are designed to be robust and reproducible, facilitating the generation of high-quality data for preclinical assessment.[1]
Hypothesized Mechanism of Action
It is hypothesized that this compound enhances cognitive function by modulating synaptic plasticity through the potentiation of key intracellular signaling cascades crucial for learning and memory. Specifically, this compound is proposed to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[5][6][7][8][9][10][11][12][13][14] Activation of these pathways is known to play a critical role in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[6][8][9][12]
Experimental Protocols
The following protocols are designed for adult male C57BL/6 mice. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Experimental Workflow
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[15][16][17][18][19]
Protocol:
-
Habituation: Individually house mice in the testing room for at least 30 minutes before the test.[16][18] On day 1, allow each mouse to freely explore an empty open-field arena (40 cm x 40 cm x 40 cm) for 10 minutes.[16][17]
-
Training (Familiarization) Phase: On day 2, 30 minutes after intraperitoneal (i.p.) injection of this compound or vehicle, place two identical objects in the arena.[17] Allow the mouse to explore the objects for 10 minutes.[16][17]
-
Testing Phase: After a retention interval of 24 hours, replace one of the familiar objects with a novel object.[17] Place the mouse back in the arena and record its exploratory behavior for 5 minutes using an overhead video camera and tracking software.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory.[20][21][22][23][24]
Protocol:
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint.[20][21][23] A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.[20][22] The pool is located in a room with various distal visual cues.[22][23]
-
Acquisition Phase (4 days): Administer this compound or vehicle 30 minutes before the first trial of each day. Conduct four trials per day for four consecutive days. For each trial, gently place the mouse into the water at one of four starting positions. Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.[24] If the mouse fails to find the platform within 60 seconds, guide it to the platform.[24] Allow the mouse to remain on the platform for 15 seconds.[24]
-
Probe Trial (Day 5): Remove the platform from the pool. Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Data Analysis: Record the escape latency (time to find the platform) and swim path during the acquisition phase. In the probe trial, measure the time spent in the target quadrant (where the platform was previously located).
Long-Term Potentiation (LTP) Measurement
LTP is a form of synaptic plasticity that is widely considered a cellular mechanism underlying learning and memory.[6][25][26][27]
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from mice treated with this compound or vehicle.
-
Recording: Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by stimulating the Schaffer collateral pathway.
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[25][27]
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to measure the potentiation.
-
Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effects of this compound on Novel Object Recognition
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 12 | 0.15 ± 0.05 |
| This compound (1 mg/kg) | 12 | 0.35 ± 0.06 |
| This compound (5 mg/kg) | 12 | 0.52 ± 0.07** |
| This compound (10 mg/kg) | 12 | 0.68 ± 0.08*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle |
Table 2: Effects of this compound on Morris Water Maze Performance
| Treatment Group | N | Day 4 Escape Latency (s, Mean ± SEM) | Probe Trial - Time in Target Quadrant (s, Mean ± SEM) |
| Vehicle | 12 | 25.3 ± 2.1 | 18.2 ± 1.5 |
| This compound (5 mg/kg) | 12 | 15.8 ± 1.8 | 28.9 ± 2.0 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 3: Effects of this compound on Hippocampal Long-Term Potentiation
| Treatment Group | N | LTP Magnitude (% of Baseline, Mean ± SEM) |
| Vehicle | 8 | 145.2 ± 8.3 |
| This compound (5 mg/kg) | 8 | 198.6 ± 10.1** |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Logical Relationship of Experimental Design
References
- 1. Preclinical research into cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Frontiers | Screening and personalizing nootropic drugs and cognitive modulator regimens in silico [frontiersin.org]
- 4. Progress in novel cognitive enhancers for cognitive aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK in Learning and Memory: A Review of Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of PI3K/Akt signaling in memory CD8 T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2.4. Novel object recognition test [bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 24. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 25. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Practical Guide to Using PZ-1190 in Laboratory Settings: Information Not Available
Extensive searches for a molecule designated as "PZ-1190" have yielded no specific information in the public domain. As a result, the creation of detailed application notes and protocols for its use in laboratory settings is not possible at this time.
To generate a comprehensive and accurate practical guide for a research compound, foundational information is essential. This includes, but is not limited to:
-
Biological Target(s): Understanding the specific protein, enzyme, receptor, or other biomolecule with which this compound interacts is the first step in designing relevant experiments.
-
Mechanism of Action: Detailed knowledge of how the molecule exerts its effects at a molecular level is crucial for interpreting experimental results and designing further studies.
-
Physicochemical Properties: Information on solubility, stability, and other chemical characteristics is necessary for proper handling, storage, and formulation.
-
In Vitro and In Vivo Data: Existing data from cell-based assays, animal studies, or other preclinical research provides the basis for recommended experimental conditions and expected outcomes.
-
Signaling Pathways: If the compound is known to modulate specific cellular signaling pathways, this information is vital for designing experiments to investigate its effects on cellular processes.
Without this fundamental data for "this compound," any attempt to create application notes, experimental protocols, data tables, or signaling pathway diagrams would be purely speculative and scientifically unsound.
Recommendations for Proceeding:
Researchers, scientists, and drug development professionals seeking to work with "this compound" are advised to:
-
Verify the Compound Identifier: Please double-check the designation "this compound" for any potential typographical errors, alternative names, or internal company codes.
-
Consult Internal Documentation: If "this compound" is an internal compound, refer to internal discovery and development documentation for all relevant chemical and biological information.
-
Contact the Supplier or Originating Laboratory: The source of the compound should be able to provide a comprehensive data package, including a certificate of analysis and any available research findings.
Once detailed information about this compound becomes available, a practical guide with the requested components, including data tables and diagrams, can be accurately generated.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Mechanochemical Synthesis of PZ-1190
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mechanochemical synthesis of PZ-1190. The information presented here is designed to help improve reaction yields and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is lower than the reported 56%. What are the most critical parameters to check?
A1: Several factors can influence the overall yield. Start by verifying the following for each step:
-
Milling Frequency and Time: Ensure your ball mill is calibrated and operating at the specified frequency (30 Hz). The milling times for each step are crucial; insufficient milling can lead to incomplete reactions, while excessive milling might cause product degradation or side reactions.
-
Reactant Stoichiometry: Accurate measurement of all reactants, including the reducing and oxidizing agents, is critical.
-
Liquid-Assisted Grinding (LAG) Conditions: The volume and type of liquid used in LAG (η value) can significantly impact reaction kinetics and product formation. Ensure the correct liquid and ratio are used.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure the milling jars are properly sealed and, if necessary, purged with an inert gas.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reactions and lead to lower yields of the desired products.
Q2: I am observing the formation of significant side products in one of the steps. How can I minimize them?
A2: Side product formation is a common issue. To address this:
-
Optimize Milling Parameters: As mentioned above, milling time and frequency are key. Try reducing the milling time in small increments to see if it minimizes side product formation while still allowing for complete conversion of the starting material.
-
Liquid-Assisted Grinding (LAG): The choice of LAG solvent can influence selectivity. Experiment with different solvents or η values to find the optimal conditions for your specific reaction.
-
Temperature Control: Although mechanochemical reactions are often performed at room temperature, significant heat can be generated during milling. If you suspect thermal degradation or side reactions, consider using a milling apparatus with temperature control or milling in shorter intervals with cooling periods in between.
Q3: How can I monitor the progress of my mechanochemical reaction?
A3: Monitoring the reaction progress can be challenging due to the enclosed nature of the milling jars. Here are a few approaches:
-
Ex-situ Analysis: The most straightforward method is to stop the reaction at different time points, take a small sample of the reaction mixture, and analyze it using techniques like TLC, HPLC, or NMR spectroscopy.
-
In-situ Monitoring: Advanced techniques like in-situ X-ray powder diffraction (XRPD) or Raman spectroscopy can monitor the reaction in real-time without interrupting the milling process.[1][2]
Q4: The workup and purification of the intermediates seem to be yielding a sticky or oily product instead of a solid. What should I do?
A4: While the mechanochemical synthesis of this compound is designed to avoid column chromatography, proper extraction techniques are still crucial.[3] If you are obtaining an oil:
-
Solvent Choice: Ensure you are using the correct solvents for extraction and washing as specified in the protocol.
-
Drying: Make sure your organic extracts are thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation. Residual water can prevent the product from solidifying.
-
Trituration: If the product is an oil after solvent evaporation, try triturating it with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). This can often induce crystallization.
Troubleshooting Guide by Synthesis Step
The mechanochemical synthesis of this compound is a five-step process.[3] Below is a step-by-step troubleshooting guide for each reaction.
Step 1: Reduction of Boc-L-β-homoproline
This step involves the reduction of a carboxylic acid to a primary alcohol.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | - Insufficient milling time or frequency. - Inactive reducing agent. - Improper stoichiometry. | - Increase milling time in 30-minute increments. - Ensure the reducing agent is fresh and has been stored under appropriate conditions. - Verify the molar ratios of the reactants. |
| Formation of over-reduced or side products | - Excessive milling time or frequency leading to degradation. | - Reduce milling time. - If using a high-energy ball mill, consider reducing the frequency. |
| Difficult isolation of the alcohol | - Incomplete reaction leading to a mixture. - Emulsion formation during aqueous workup. | - Ensure the reaction has gone to completion before workup. - Use brine to break up emulsions during extraction. |
Step 2: Oxidation of Primary Alcohol to Aldehyde
This step involves the selective oxidation of the primary alcohol to the corresponding aldehyde.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Incomplete oxidation (alcohol remains) | - Insufficient amount of oxidizing agent. - Short milling time. | - Ensure the correct stoichiometry of the oxidizing agent is used. - Increase the milling time. |
| Over-oxidation to carboxylic acid | - Presence of water. - Excessive milling. | - Ensure all reactants and the milling jar are dry. - Reduce the milling time. The aldehyde is often more susceptible to further reaction than the starting alcohol. |
| Low yield of isolated aldehyde | - Aldehyde is volatile and may be lost during workup. - Instability of the aldehyde. | - Use a rotary evaporator at a low temperature and moderate vacuum for solvent removal. - Use the crude aldehyde immediately in the next step without prolonged storage. |
Step 3: Reductive Amination
This step involves the reaction of the aldehyde with 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) and a reducing agent to form a secondary amine.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low conversion to the desired amine | - Incomplete formation of the imine intermediate. - Inactive reducing agent. - Inappropriate LAG conditions. | - Ensure the aldehyde is sufficiently reactive. - Use a fresh batch of the reducing agent. - Verify the η value and the type of liquid used for LAG. Acetic acid is often used to catalyze imine formation. |
| Formation of a side product from the reduction of the starting aldehyde | - The reducing agent is too reactive and reduces the aldehyde before imine formation. | - Choose a milder reducing agent that is selective for the imine over the aldehyde. - Consider a two-step approach: form the imine first, then add the reducing agent. |
| Dialkylation of the amine (if a primary amine were used) | - The product amine is more nucleophilic than the starting amine and reacts further. | - This is less of a concern with the secondary amine product in this specific synthesis but is a common issue in reductive aminations. Using a slight excess of the amine starting material can sometimes help. |
Step 4: Boc Deprotection
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using an acidic solution under milling conditions.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Incomplete deprotection | - Insufficient acid concentration or amount. - Short reaction time. | - Ensure the concentration of the HCl solution is correct. - Increase the milling time. |
| Formation of t-butylated side products | - The liberated t-butyl cation can alkylate other nucleophilic sites on the molecule. | - This is a known issue in solution-phase Boc deprotections. While less common in the solid state, if observed, consider adding a scavenger like anisole (B1667542) or thioanisole (B89551) to the reaction mixture. |
| Difficulty in isolating the free amine salt | - The product is highly hygroscopic. | - Perform the workup quickly and dry the final product under high vacuum. |
Step 5: Sulfonylation
This final step involves the reaction of the deprotected secondary amine with an isoquinolinesulfonyl chloride to form the final product, this compound.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | - Incomplete reaction. - The free amine from the previous step was not completely neutralized before sulfonylation. - The sulfonyl chloride is hydrolyzed. | - Increase milling time. - Ensure complete neutralization of the HCl salt of the amine with a base like K₂CO₃ before adding the sulfonyl chloride. - Use a fresh, dry sample of the sulfonyl chloride. |
| Formation of hydrolyzed sulfonyl chloride (sulfonic acid) | - Presence of moisture in the reactants or milling jar. | - Thoroughly dry all reactants and the milling equipment before use. |
| Purification challenges | - Presence of unreacted starting materials or side products with similar solubility. | - Optimize the extraction and washing steps. A change in the pH of the aqueous wash can sometimes help to selectively remove impurities. |
Data Presentation
Table 1: Comparison of Classical vs. Mechanochemical Synthesis of this compound
| Parameter | Classical Batch Synthesis | Mechanochemical Synthesis |
| Overall Yield | 32% | 56% |
| Total Reaction Time | 42 hours | 4 hours |
| Use of Toxic Reagents | Yes (e.g., LiAlH₄, THF, DCM) | Minimized |
| Purification Method | Column Chromatography | Extraction |
Data sourced from Kamiński et al., ACS Sustainable Chem. Eng. 2023.[1][3]
Experimental Protocols
A detailed, step-by-step experimental protocol is crucial for reproducibility. The following is a generalized workflow based on the published mechanochemical synthesis of this compound. For precise amounts and specific parameters, it is essential to consult the supplementary information of the primary literature.
General Mechanochemical Reaction Workflow
Caption: A generalized workflow for a single step in the mechanochemical synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key milling parameters and the desired reaction outcome (improved yield).
Caption: Relationship between milling parameters and reaction outcome in mechanosynthesis.
References
PZ-1190 solubility issues and solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with PZ-1190 in in vitro assays. As specific solubility data for this compound is not publicly available, this guide is based on general principles for handling poorly soluble research compounds, particularly those belonging to the arylpiperazine class of molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is the likely cause?
A1: This is a common issue for compounds with low aqueous solubility. This compound, being a complex organic molecule, is likely dissolved in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate. This happens when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific data for this compound is unavailable, Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of novel, poorly soluble compounds for in vitro screening. It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[1][2] However, it is crucial to determine the empirical solubility of this compound in DMSO and other organic solvents.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines, though some may be more sensitive. It is essential to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or experimental outcomes.
Q4: Can I use other solvents if my compound is not sufficiently soluble in DMSO?
A4: Yes, if this compound demonstrates poor solubility in DMSO, other organic solvents can be tested. Suitable alternatives may include dimethylformamide (DMF), ethanol, or N-methyl-2-pyrrolidone (NMP). However, the compatibility and potential toxicity of these solvents with your specific cell line must be evaluated.
Q5: How can I improve the solubility of this compound in my final assay medium?
A5: Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous media:
-
pH Optimization: If this compound has ionizable groups, adjusting the pH of the buffer or medium can significantly impact its solubility.
-
Use of Solubilizing Agents: Excipients such as cyclodextrins or surfactants can be used to encapsulate the compound and increase its aqueous solubility.
-
Serum in Media: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds due to the binding of the compound to proteins like albumin.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Visualizing the Troubleshooting Workflow
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Compound concentration exceeds its solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified. |
| Immediate precipitation upon dilution | The compound is crashing out of solution due to the solvent shift to an aqueous environment. | - Add the stock solution to pre-warmed (37°C) media with vigorous vortexing or stirring to ensure rapid dispersion. - Perform a serial dilution in a co-solvent system before the final dilution into the aqueous medium. - Reduce the final concentration of this compound in the assay. |
| Precipitation over time in the incubator | The compound may be unstable in the aqueous medium at 37°C, or it may be interacting with media components (e.g., salts, proteins). | - Evaluate the stability of this compound in the assay medium over the time course of the experiment. - If using serum-free media, consider adding serum, as albumin can help solubilize hydrophobic compounds. - Assess if the pH of the medium is affecting solubility and stability. |
| Inconsistent assay results | Inconsistent dosing due to precipitation and removal of the active compound from the solution. | Ensure the compound is fully dissolved before adding to cells. Visually inspect plates for any precipitate before and after incubation. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Organic Solvents
Objective: To determine the approximate solubility of this compound in various organic solvents to identify the best solvent for stock solution preparation.
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate vials.
-
To each vial, add a different solvent (e.g., DMSO, DMF, Ethanol) in small, incremental volumes.
-
After each addition, vortex the vial vigorously for 1-2 minutes.
-
If the compound does not dissolve, gentle warming (e.g., to 37°C) or sonication can be attempted.
-
Continue adding solvent until the compound is completely dissolved.
-
Calculate the approximate solubility in mg/mL.
Data Presentation:
| Solvent | Temperature (°C) | Method | Approximate Solubility (mg/mL) | Observations |
| DMSO | 25 | Vortexing | [Record Data] | [e.g., Clear solution] |
| DMSO | 37 | Vortexing + Warming | [Record Data] | [e.g., Dissolved faster] |
| DMF | 25 | Vortexing | [Record Data] | [e.g., Slight cloudiness] |
| Ethanol | 25 | Vortexing | [Record Data] | [e.g., Insoluble] |
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Objective: To prepare a clear, stable working solution of this compound in cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM), ensuring it is fully dissolved.
-
Pre-warm the cell culture medium (with or without serum, as required by the assay) to 37°C.
-
To prepare the final working concentration, add a small volume of the DMSO stock solution to the pre-warmed medium with rapid mixing (e.g., by vortexing or pipetting up and down quickly). For example, a 1:1000 dilution of a 10 mM stock into medium will yield a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizing the Experimental Workflow
References
Technical Support Center: Optimizing Compound X Dosage for Maximum Efficacy in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the dosage of Compound X, a novel PI3K/Akt pathway inhibitor, in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Compound X in mice?
A1: For initial in vivo efficacy studies, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended. This recommendation is based on preliminary tolerability studies. However, the optimal dose will vary depending on the tumor model and the desired therapeutic window. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How should Compound X be formulated for administration to mice?
A2: Compound X is soluble in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water. It is critical to ensure the compound is fully dissolved to prevent injection-site reactions and ensure accurate dosing. Prepare the formulation fresh for each experiment and visually inspect for any precipitation before administration.
Q3: What is the maximum tolerated dose (MTD) of Compound X in mice?
A3: The MTD of Compound X administered via IP injection has been determined to be 40 mg/kg daily for 14 days. Doses above this may lead to significant weight loss (>15%), lethargy, and other signs of toxicity. Researchers should perform their own MTD studies in the specific mouse strain being used for their experiments.
Q4: How can I troubleshoot a lack of efficacy with Compound X?
A4: A lack of efficacy can be due to several factors. First, verify the formulation and administration technique. Ensure the compound is fully solubilized and the correct volume is being administered. Second, consider the possibility of suboptimal dosing. A dose-escalation study is recommended to determine if a higher, well-tolerated dose improves efficacy. Finally, investigate the pharmacokinetics of Compound X in your mouse model to ensure adequate drug exposure at the tumor site.
Q5: What are the expected pharmacokinetic parameters of Compound X in mice?
A5: The pharmacokinetic profile of Compound X will vary based on the dose and route of administration. Refer to the data tables below for representative pharmacokinetic parameters following a single intraperitoneal injection.
Data Presentation: Pharmacokinetics and Efficacy
Table 1: Pharmacokinetic Parameters of Compound X in CD-1 Mice (Single Intraperitoneal Dose)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg·hr/mL) | T½ (hr) |
| 10 | 2.5 ± 0.4 | 1 | 15.2 ± 2.1 | 4.2 ± 0.8 |
| 20 | 5.1 ± 0.9 | 1 | 35.8 ± 4.5 | 4.5 ± 0.6 |
| 40 | 9.8 ± 1.5 | 0.5 | 78.3 ± 9.2 | 4.8 ± 0.9 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: In Vivo Efficacy of Compound X in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily IP for 14 days | 0 | +2.5 ± 1.1 |
| Compound X | 10 | Daily IP for 14 days | 35 ± 5.2 | +1.8 ± 1.5 |
| Compound X | 20 | Daily IP for 14 days | 62 ± 7.8 | -3.1 ± 2.0 |
| Compound X | 40 | Daily IP for 14 days | 85 ± 6.5 | -12.5 ± 3.2 |
Data are presented as mean ± standard deviation (n=8 mice per group) at the end of the 14-day treatment period.
Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study
-
Animal Model: Use healthy, 8-10 week old CD-1 mice.
-
Drug Formulation: Prepare Compound X in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water at the desired concentrations (e.g., 1, 2, and 4 mg/mL for 10, 20, and 40 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Drug Administration: Administer a single intraperitoneal injection of the Compound X formulation.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via submandibular vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Compound X in plasma samples using a validated LC-MS/MS method.[2]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.[2]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control and different doses of Compound X).
-
Treatment: Administer Compound X or vehicle daily via intraperitoneal injection for the specified duration (e.g., 14 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition and assess treatment-related toxicity (e.g., body weight loss).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Compound X.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for common issues.
References
troubleshooting PZ-1190 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges related to the stability of PZ-1190 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or improper storage. First, verify the concentration of your solution and the solvent used. This compound has limited solubility in aqueous solutions, especially at neutral pH. Consider preparing a fresh stock solution in an appropriate organic solvent such as DMSO before diluting it in your experimental buffer. If the problem persists, refer to the "Protocol for Assessing this compound Solubility" to determine the solubility limit in your specific medium.
Q2: I am observing a gradual loss of this compound activity in my multi-day experiments. What could be the cause?
A2: A gradual loss of activity often points to compound instability in the experimental medium. This compound is susceptible to oxidative degradation and hydrolysis, particularly at elevated temperatures and non-optimal pH values. We recommend preparing fresh dilutions of this compound for each day of the experiment from a frozen stock. For long-term experiments, it is crucial to assess the stability of this compound under your specific experimental conditions. Please refer to the "Protocol for Evaluating this compound Stability in Solution" for a detailed procedure.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. As shown in the stability data below, significant degradation can occur within 24 hours at 25°C. For short-term storage (up to a few hours), solutions should be kept on ice and protected from light. For long-term storage, aliquots of stock solutions in anhydrous DMSO should be stored at -80°C.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before each experiment, verify the concentration and purity of your this compound stock solution via UV-Vis spectrophotometry or HPLC.
-
Minimize Exposure to Harsh Conditions: When preparing working solutions, avoid prolonged exposure to light and elevated temperatures.
-
Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay.
-
Workflow for Troubleshooting Inconsistent Results:
Troubleshooting workflow for inconsistent assay results.
-
Issue 2: Unexpected peaks in HPLC analysis of this compound samples.
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank solvent and a blank experimental medium through the HPLC to rule out contamination.
-
Stress Testing: Intentionally degrade a sample of this compound (e.g., by exposure to strong acid, base, or oxidant) and analyze it by HPLC to identify the retention times of potential degradation products.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and deduce their structures.
-
This compound Degradation Pathway:
Potential degradation pathways for this compound.
-
Quantitative Data
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Time (hours) | % Remaining this compound |
| DMSO | 24 | 99.5 ± 0.3 |
| 48 | 98.9 ± 0.5 | |
| Ethanol | 24 | 95.2 ± 1.1 |
| 48 | 90.7 ± 1.5 | |
| PBS (pH 7.4) | 24 | 85.4 ± 2.3 |
| 48 | 72.1 ± 3.1 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 24 hours
| pH | % Remaining this compound |
| 5.0 | 92.3 ± 1.8 |
| 7.4 | 80.1 ± 2.5 |
| 9.0 | 65.7 ± 3.9 |
Experimental Protocols
Protocol for Assessing this compound Solubility
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: Create a series of dilutions of the this compound stock solution in the desired experimental solvent (e.g., PBS, cell culture medium).
-
Equilibration: Incubate the solutions at the desired temperature for 24 hours to allow for equilibration.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of soluble this compound using a validated HPLC method or UV-Vis spectrophotometry at its λmax.
-
Determination of Solubility Limit: The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit.
Protocol for Evaluating this compound Stability in Solution
-
Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the solution.
-
Sample Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) and store the sample at -80°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Experimental Workflow for Stability Assessment
Technical Support Center: High-Purity PZ-1190 Purification
Disclaimer: The following technical support guide has been developed based on the assumption that PZ-1190 is a recombinant, His-tagged protein. This is due to the absence of specific public information on a compound with this designation. The principles and troubleshooting steps provided are based on common protein purification methodologies.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and refine purification methods for high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying recombinant His-tagged this compound?
A1: The recommended initial purification step is Immobilized Metal Affinity Chromatography (IMAC). This technique utilizes the high affinity of the histidine tag for immobilized metal ions (e.g., Nickel, Cobalt) and is an effective capture step.
Q2: I am observing low yield of this compound after elution from the IMAC column. What are the possible causes?
A2: Low yield can stem from several factors:
-
Poor expression: The protein may not be expressing at high levels in the host system.
-
Inclusion bodies: this compound may be expressed as insoluble aggregates.
-
Inefficient lysis: The cells may not be lysed completely, leaving a significant amount of protein in the cell debris.
-
Suboptimal binding/elution conditions: The pH or imidazole (B134444) concentration in your buffers may not be optimal for binding and elution.
-
Histidine tag is inaccessible: The tag might be buried within the folded protein structure.
Q3: My eluted this compound has low purity with many contaminating proteins. How can I improve this?
A3: To improve purity, consider the following:
-
Optimize wash steps: Increase the imidazole concentration in the wash buffer to remove weakly bound contaminants.
-
Add a polishing step: Incorporate a secondary purification method like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) after IMAC.
-
Increase NaCl concentration: Raising the salt concentration (e.g., up to 500 mM) in your buffers can disrupt non-specific ionic interactions.
-
Add detergents or glycerol (B35011): Including low levels of non-ionic detergents (e.g., Tween 20) or glycerol (up to 20%) in the wash buffer can reduce non-specific hydrophobic interactions.
Q4: this compound precipitates after elution. What can I do to prevent this?
A4: Protein precipitation post-elution is a common issue. Try these strategies:
-
Elute in a larger volume: This will decrease the final protein concentration.
-
Change buffer composition: The elution buffer might not be optimal for your protein's stability. Experiment with different pH values, salts, and additives.
-
Perform a buffer exchange: Immediately after elution, exchange the buffer to one that is known to be optimal for this compound stability using methods like dialysis or a desalting column.
-
Add stabilizing agents: Consider adding glycerol, sucrose, or other stabilizing agents to the elution buffer.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Confirm cell lysis efficiency by microscopy. If incomplete, increase sonication time/power, use a different lysis reagent, or add enzymes like lysozyme. |
| This compound in Inclusion Bodies | After cell lysis, centrifuge the lysate. Analyze a sample of the pellet by SDS-PAGE. If this compound is present, refer to the protocol for purification from inclusion bodies. |
| His-Tag Inaccessible | Perform a purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the tag. |
| Suboptimal Binding pH | Ensure the binding buffer pH is optimal for His-tag binding (typically 7.5-8.0). |
| Incorrect Imidazole Concentration | Ensure no imidazole is present in the binding buffer. Use a low concentration (10-40 mM) in the wash buffer and a higher concentration (250-500 mM) for elution. |
Problem 2: Low Purity of Eluted this compound
| Possible Cause | Recommended Solution |
| Co-purification of Host Proteins | Increase the stringency of the wash steps by gradually increasing the imidazole concentration. |
| Non-specific Binding | Add 300-500 mM NaCl to all buffers to reduce ionic interactions. Include 10-20% glycerol or a non-ionic detergent (e.g., 0.1% Triton X-100) to minimize hydrophobic interactions. |
| Protease Degradation | Add a protease inhibitor cocktail to the lysis buffer. Keep samples on ice throughout the purification process. |
| Nucleic Acid Contamination | Add DNase I (e.g., 5 µg/mL) and MgCl2 (1 mM) to the lysate and incubate on ice for 15-20 minutes to digest DNA. |
Experimental Protocols
Protocol 1: IMAC Purification of His-Tagged this compound (Native Conditions)
-
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Column Equilibration:
-
Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-15 CVs of Wash Buffer to remove unbound and weakly bound proteins.
-
-
Elution:
-
Elute this compound with 5-10 CVs of Elution Buffer. Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to determine which fractions contain pure this compound.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Polishing
-
Buffer Preparation:
-
SEC Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for this compound stability.
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
-
Sample Preparation:
-
Pool the pure fractions from IMAC.
-
Concentrate the pooled sample if necessary. The sample volume should not exceed 2-5% of the column volume.
-
-
Sample Injection:
-
Inject the concentrated sample onto the equilibrated column.
-
-
Chromatography:
-
Run the chromatography with SEC Buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the chromatogram (UV 280 nm).
-
-
Analysis:
-
Analyze the fractions corresponding to the major peaks by SDS-PAGE to identify those containing high-purity this compound.
-
Visualizations
Caption: Standard workflow for the purification of His-tagged this compound.
Caption: Troubleshooting logic for low purity of this compound after IMAC.
Technical Support Center: Overcoming Off-Target Effects of PZ-1190
Disclaimer: PZ-1190 is a hypothetical kinase inhibitor used here for illustrative purposes. The following guidance is based on established principles and methodologies for addressing off-target effects commonly associated with kinase inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with this compound exhibit a phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
This is a strong indicator of potential off-target activity. A multi-step approach is recommended to investigate this:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its known potency for its primary target.[1] Off-target effects may only appear at higher concentrations.[1] Perform a dose-response curve and compare the observed EC50 to the known IC50 values for on- and off-targets.
-
Use of a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase.[2] If this second inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If the on-target effect is mediated by a specific signaling pathway, attempt to rescue the phenotype by activating a downstream component of that pathway.[1]
-
Target Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target.[1] This should mimic the effect of this compound if the phenotype is on-target.[1]
Q2: I'm observing inconsistent results or high background in my experiments with this compound. What could be the cause?
Inconsistent results can arise from several factors related to both the compound and the experimental setup:
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in the appropriate solvent and is stable under your experimental conditions. Poor solubility can lead to inconsistent effective concentrations.
-
Cell Line Variability: The expression and activity of the target kinase can vary between different cell lines and even between different passages of the same cell line.[2] It is crucial to confirm target expression and activity in the cell line being used.[2]
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to the engagement of multiple off-target kinases, resulting in confounding effects and increased background signal.[1] Refer to the dose-response data to determine the optimal concentration for on-target activity.[1]
Q3: The IC50 value of this compound in my cell-based assay is significantly higher than its biochemical IC50. Why is there a discrepancy?
Discrepancies between biochemical and cell-based assay results are common.[2] Several factors can contribute to this:
-
ATP Competition: Biochemical assays are often performed at low, fixed ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2]
-
Cellular Permeability: this compound may have poor cell permeability, resulting in a lower intracellular concentration than what is applied externally.[2]
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration.[2]
-
Target Accessibility: The target kinase may not be fully accessible to this compound within the cellular context due to subcellular localization or protein-protein interactions.
Quantitative Data Summary
The following tables provide hypothetical data for this compound to illustrate the type of information useful for troubleshooting off-target effects.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Kᵢ (nM) | On-Target/Off-Target |
| Target Kinase A | 5 | On-Target |
| Off-Target Kinase B | 50 | Off-Target |
| Off-Target Kinase C | 250 | Off-Target |
| Off-Target Kinase D | >1000 | Off-Target |
| Off-Target Kinase E | >1000 | Off-Target |
This table summarizes the binding affinity (Kᵢ) of this compound to its intended target and a panel of off-target kinases.
Table 2: Cellular Potency of this compound in Different Assays
| Assay Type | Cell Line | Endpoint | IC₅₀ (nM) |
| Biochemical Assay | - | Target Kinase A Inhibition | 10 |
| Cell Proliferation | Cell Line X (High Target Expression) | Viability | 50 |
| Cell Proliferation | Cell Line Y (Low Target Expression) | Viability | >1000 |
| Phospho-Target Assay | Cell Line X | Target A Phosphorylation | 75 |
This table compares the potency of this compound in a biochemical assay versus cell-based assays, highlighting potential discrepancies due to cellular factors.
Experimental Protocols
1. Kinome-Wide Profiling (e.g., KINOMEscan™)
This method assesses the binding of this compound against a large panel of kinases to identify potential off-targets.[3]
-
Principle: A competition binding assay where a test compound (this compound) competes with an immobilized ligand for binding to a kinase-tagged phage.[3] The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.[3]
-
Methodology:
-
Prepare serial dilutions of this compound.
-
Combine the kinase, liganded affinity beads, and this compound in the wells of an assay plate.[4]
-
Incubate the plates to allow for binding competition.[4]
-
Wash the beads to remove unbound protein.[4]
-
Elute the bound kinase.[4]
-
Quantify the amount of eluted kinase using qPCR.[4]
-
Results are often reported as "percent of control," where a lower percentage indicates stronger inhibition.[3]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target and potential off-targets in intact cells.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[5] This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[5]
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to denature and precipitate proteins.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[6]
-
Detect the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Hypothetical on-target signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 5. pelagobio.com [pelagobio.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with PZ-1190
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PZ-1190, a multi-target ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research compound identified as a potent multitarget ligand for both serotonin and dopamine receptors. It has demonstrated potential antipsychotic properties in preclinical rodent studies.
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound involves its interaction with various serotonin (5-HT) and dopamine (D) receptors. As a multitarget ligand, it can exhibit a range of activities, including agonism, antagonism, or inverse agonism at these receptors, leading to its potential antipsychotic effects. The precise downstream effects are dependent on the specific receptor subtypes it binds to and the cellular context of the experiment.
Q3: What are the key signaling pathways modulated by this compound?
A3: By targeting serotonin and dopamine receptors, this compound can influence several key intracellular signaling cascades. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, D4) receptors. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors often couple to Gαi/o to inhibit adenylyl cyclase.[1][] Serotonin receptors, a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), modulate a wide array of signaling pathways, including the activation of phospholipase C (PLC) and modulation of cAMP levels.[3][4][5] The specific pathways modulated by this compound will depend on its binding affinity and efficacy at each receptor subtype.
Q4: In what form is this compound typically supplied and how should it be stored?
A4: this compound is typically supplied as a solid powder. For optimal stability, it should be stored at room temperature in the continental US, though storage conditions may vary in other locations. Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cell line variability: Different cell passages may exhibit altered receptor expression levels. | Maintain a consistent cell passage number for all experiments. Regularly perform quality control checks, such as receptor expression analysis via qPCR or western blot. |
| Compound degradation: Improper storage or handling of this compound can lead to degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic or off-target effects at high concentrations. | Perform a vehicle control experiment with the solvent alone to assess its impact. Keep the final solvent concentration consistent across all experimental conditions and as low as possible. | |
| Low or no detectable signal in binding assays | Incorrect buffer composition: pH, ionic strength, or presence of certain ions can affect ligand binding. | Optimize the binding buffer composition. Refer to established protocols for similar receptor binding assays. |
| Insufficient incubation time: The binding reaction may not have reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time for this compound to bind to its target receptors. | |
| Low receptor density: The cells or tissue preparations may have a low expression of the target receptors. | Use a cell line known to express high levels of the target serotonin or dopamine receptors. For tissue preparations, select brain regions with high receptor density. | |
| Unexpected physiological responses in in vivo studies | Off-target effects: this compound may interact with other receptors or proteins, leading to unforeseen physiological responses. | Conduct a comprehensive screening of this compound against a panel of receptors and enzymes to identify potential off-target interactions. |
| Pharmacokinetic issues: Poor absorption, rapid metabolism, or inefficient blood-brain barrier penetration can affect the compound's efficacy. | Perform pharmacokinetic studies to determine the bioavailability, half-life, and brain penetration of this compound. Adjust dosing and administration route accordingly. | |
| Animal model variability: Strain, age, and sex of the animals can influence the experimental outcome. | Standardize the animal model by using a single strain and consistent age and sex for all experiments. |
Experimental Protocols & Data
This compound Receptor Binding Affinity
While specific, publicly available quantitative binding affinity data (e.g., Ki or IC50 values) for this compound against a comprehensive panel of serotonin and dopamine receptors is limited in the provided search results, a generalized experimental approach to determine such data is outlined below. The following table would be populated with experimental findings.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | Data not available |
| Dopamine D2 | Data not available |
| Dopamine D3 | Data not available |
| Dopamine D4 | Data not available |
| Dopamine D5 | Data not available |
| Serotonin 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Serotonin 5-HT2C | Data not available |
| ... | ... |
Generalized Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of this compound for a specific G protein-coupled receptor (e.g., a dopamine or serotonin receptor subtype) expressed in a cell line.
Materials:
-
Cell membranes prepared from a cell line overexpressing the receptor of interest.
-
This compound stock solution.
-
A suitable radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Binding buffer (composition will be receptor-dependent).
-
Wash buffer.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reaction: In a microcentrifuge tube, add the cell membranes, a range of concentrations of unlabeled this compound (for competition binding), and a fixed concentration of the radioligand to the binding buffer.
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for this compound In Vitro Binding Assay
Caption: A generalized workflow for an in vitro radioligand binding assay with this compound.
This compound Signaling Pathways: Dopamine and Serotonin Receptors
Caption: this compound's interaction with dopamine and serotonin receptor signaling pathways.
References
addressing enantiomeric purity issues in PZ-1190 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the enantiomeric purity of PZ-1190.
Troubleshooting Guide: Enantiomeric Purity Issues
This guide addresses common problems encountered during the synthesis of this compound that can affect its enantiomeric purity.
Q1: My final this compound product shows low enantiomeric excess (ee). What are the potential causes?
A1: Low enantiomeric excess in the final product can arise from several factors throughout the synthesis. The primary causes to investigate are:
-
Starting Material Purity: The enantiomeric purity of the initial chiral starting material, Boc-L-β-homoproline, is critical. Verify the purity of your starting material using a suitable analytical method.
-
Racemization During Synthesis: One or more steps in the synthetic route may be causing partial or complete racemization of the chiral center. Key steps to scrutinize include:
-
Reduction of the Carboxylic Acid: While the use of lithium aluminum hydride is a standard procedure, harsh temperature conditions or prolonged reaction times could potentially lead to racemization, although this is less common for this specific transformation.
-
Oxidation of the Alcohol: The conditions used for the oxidation of the primary alcohol to the aldehyde should be mild to avoid epimerization at the adjacent stereocenter.
-
Reductive Amination: The pH and temperature of the reaction are crucial. Both acidic and basic conditions can potentially lead to racemization of the aldehyde intermediate before or during the imine formation and subsequent reduction.
-
Boc Deprotection: The acidic conditions required for the removal of the Boc protecting group can be a source of racemization if not carefully controlled.
-
Sulfonylation: The final sulfonylation step, while generally not prone to racemization at the adjacent stereocenter, should be performed under optimized conditions to prevent any side reactions.
-
-
Purification-Induced Racemization: Certain purification techniques, such as chromatography on silica (B1680970) gel that is not pH-neutral, could potentially cause racemization of the final product or intermediates.
-
Analytical Method Inaccuracy: The method used to determine the enantiomeric excess might not be optimized or could be providing inaccurate results.[1][2]
Q2: How can I determine the enantiomeric excess of my this compound sample accurately?
A2: Several analytical methods can be used to determine the enantiomeric excess of a chiral compound.[2][3] The choice of method depends on factors like accuracy, sensitivity, and available equipment.[2] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.[2][3][4]
Here is a general protocol for developing a chiral HPLC method:
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often a good starting point for pharmaceutical compounds.[2]
-
Mobile Phase Screening:
-
Start with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an aqueous buffer with acetonitrile (B52724) or methanol (B129727) for reversed-phase chromatography.
-
Vary the ratio of the solvents to optimize the separation of the enantiomers.
-
Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) in small quantities (e.g., 0.1%) can significantly improve peak shape and resolution.
-
-
Method Optimization:
-
Flow Rate: Optimize the flow rate to achieve good separation in a reasonable analysis time. A typical starting point is 1.0 mL/min.
-
Temperature: Column temperature can affect the separation. Analyze samples at a controlled temperature (e.g., 25 °C).
-
Detection: Use a UV detector at a wavelength where this compound has strong absorbance.
-
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample in the mobile phase.
-
Prepare a solution of a racemic standard of this compound to confirm the elution order of the enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee% = [([Major Enantiomer Peak Area] - [Minor Enantiomer Peak Area]) / ([Major Enantiomer Peak Area] + [Minor Enantiomer Peak Area])] x 100[5]
-
-
A comparison of common analytical methods for determining enantiomeric excess is provided in the table below.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[2][6] | High accuracy, high sensitivity, widely applicable.[2][4] | Requires method development, can be expensive. |
| Chiral GC | Separation on a chiral stationary phase in the gas phase.[1] | High resolution for volatile and thermally stable compounds.[1] | Limited to volatile and thermally stable analytes.[1] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[1][2] | Non-destructive, provides structural information.[2] | Lower sensitivity, may require derivatization.[1] |
| Polarimetry | Measures the rotation of plane-polarized light.[1][2] | Rapid and simple.[2] | Requires a pure sample for reference, sensitive to concentration, temperature, and solvent.[1] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[2][4] | High efficiency, small sample volume.[4] | Can be less robust than HPLC. |
Q3: My starting material, Boc-L-β-homoproline, has high enantiomeric purity, but my final product does not. How can I identify the problematic step in the synthesis?
A3: To pinpoint the step causing racemization, you should analyze the enantiomeric purity of the intermediate compound after each synthetic step.
Experimental Workflow: Identifying Racemization Step
Caption: Workflow for identifying the source of racemization.
Q4: I've identified the racemization-prone step. What are some general strategies to mitigate this?
A4: Once the problematic step is known, you can employ several strategies:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often reduce the rate of racemization.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion.
-
Reagents and Solvents: Investigate milder reagents or different solvent systems that may be less likely to promote racemization.
-
pH Control: For reactions sensitive to pH, ensure proper buffering to maintain the optimal pH range.
-
-
Alternative Synthetic Routes: If optimization is unsuccessful, consider alternative synthetic strategies that avoid the problematic conditions or intermediates. For instance, a recent study demonstrated a mechanochemical synthesis of this compound that maintained high enantiomeric purity (≥99% ee).[7][8]
-
Chiral Resolution: If racemization cannot be completely avoided, a final chiral resolution step can be employed to separate the desired enantiomer from the unwanted one.[6][9]
Signaling Pathway: Decision-Making for Enantiomeric Purity Issues
Caption: Troubleshooting decision tree for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q: What is enantiomeric excess (ee)?
A: Enantiomeric excess is a measure of the purity of a chiral substance.[3] It reflects the degree to which one enantiomer is present in a greater amount than the other in a mixture.[3] A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a single, pure enantiomer has an ee of 100%.[2][3]
Q: Why is the enantiomeric purity of this compound important?
A: For chiral drugs, different enantiomers can have significantly different pharmacological activities, metabolic profiles, and toxicities.[10] Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and justification of the enantiomeric composition of new drug candidates.[4][6] Therefore, ensuring high enantiomeric purity for this compound is crucial for its safety and efficacy as a potential therapeutic agent.
Q: What are some common chiral resolution techniques?
A: If a synthesis results in a racemic or partially racemized mixture, several techniques can be used to separate the enantiomers:[6]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[6][9][11]
-
Chiral Chromatography: As discussed earlier, this technique uses a chiral stationary phase to separate enantiomers on both analytical and preparative scales.[6][9]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6]
-
Cocrystallization: This technique involves the formation of cocrystals between one enantiomer of the target compound and a chiral coformer.[10]
Q: Can the mechanochemical synthesis of this compound help avoid enantiomeric purity issues?
A: A published mechanochemical synthesis of this compound reported obtaining the final product with high enantiomeric purity (≥99% ee).[7][8] This solid-state approach was also noted to have a significantly reduced reaction time compared to the classical batch synthesis (4 hours vs. 42 hours).[7] Shorter reaction times can decrease the likelihood of racemization. This suggests that mechanochemistry could be a valuable strategy for maintaining stereochemical integrity during the synthesis of this compound.[7]
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. study.com [study.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Process Improvements for Scaling Up PZ-1190 Production
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and scale-up of PZ-1190. The information is presented in a question-and-answer format to offer direct and actionable solutions.
Troubleshooting Guide
Low Yield in Reductive Amination (Step 3)
Question: We are experiencing low yields during the reductive amination of Boc-L-β-homoprolinal with 1-(benzo[b]thiophen-4-yl)piperazine (B1287173). What are the potential causes and solutions?
Answer:
Low yields in this step are often attributed to several factors. Here is a breakdown of potential causes and their corresponding troubleshooting steps:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the piperazine (B1678402) derivative to form the imine is a critical equilibrium step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of drying agents like magnesium sulfate (B86663) (MgSO₄) during the reaction can be beneficial. While the mechanochemical synthesis has shown high efficiency, in a solution-phase process, removal of water is key.
-
-
Sub-optimal pH: The rate of imine formation is pH-dependent.
-
Solution: For solution-phase synthesis, maintain a slightly acidic pH (around 5-6) to facilitate the reaction. This can be achieved by adding a catalytic amount of a mild acid like acetic acid.
-
-
Side Reactions of the Aldehyde: Aldehydes can be prone to oxidation or other side reactions, reducing the amount available for the desired reaction.
-
Solution: Use freshly prepared or purified Boc-L-β-homoprolinal. Store the aldehyde under an inert atmosphere and at a low temperature to minimize degradation.
-
Incomplete Boc Deprotection (Step 4)
Question: We are observing incomplete removal of the Boc protecting group from the pyrrolidine (B122466) nitrogen. How can we improve the efficiency of this step?
Answer:
Incomplete deprotection can lead to a mixture of starting material and product, complicating purification. Consider the following:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.
-
Solution: In the classical synthesis, trifluoroacetic acid (TFA) is commonly used. Ensure a sufficient excess of TFA is used. If the reaction is sluggish, a stronger acidic environment may be required. The mechanochemical approach utilizes gaseous HCl, which has proven to be highly effective.[1]
-
-
Reaction Time and Temperature: The cleavage of the Boc group is time and temperature-dependent.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is not complete, extend the reaction time or consider a moderate increase in temperature. However, be cautious as excessive heat can lead to side reactions.
-
Impurity Formation in Sulfonylation (Step 5)
Question: During the final sulfonylation step, we are observing the formation of significant impurities alongside the desired this compound. How can we minimize these?
Answer:
The sulfonylation of the secondary amine is a crucial final step. Impurity formation can arise from several sources:
-
Presence of Water: The sulfonyl chloride reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-sulfonylation: If any primary amine is present (e.g., from over-reduction in a previous step), it can react with two equivalents of the sulfonyl chloride.
-
Solution: Ensure the purity of the secondary amine intermediate from the previous step. Purification before sulfonylation may be necessary.
-
-
Stoichiometry and Reaction Conditions: Incorrect stoichiometry or sub-optimal temperature can lead to side reactions.
-
Solution: Carefully control the stoichiometry of the reactants. The reaction is often carried out at a low temperature (e.g., 0 °C) to control its exothermicity and improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the mechanochemical synthesis of this compound over the classical solution-phase synthesis?
A1: The mechanochemical synthesis offers several significant advantages, including a higher overall yield (56% vs. 32%), a drastically reduced reaction time (4 hours vs. 42 hours), and the elimination of hazardous and environmentally toxic solvents like dichloromethane (B109758) and THF.[1] It also simplifies the workup and purification processes, often avoiding the need for column chromatography.[1]
Q2: How can I monitor the progress of the individual reaction steps in the synthesis of this compound?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the progress of each reaction. TLC can provide a quick qualitative assessment of the conversion of starting material to product. LC-MS offers more detailed information on the identity and purity of the compounds in the reaction mixture.
Q3: What are some common challenges when scaling up the production of this compound?
A3: Scaling up chemical syntheses presents several challenges. For this compound, key considerations include:
-
Heat Transfer: Reactions that are easily controlled on a small scale can become difficult to manage thermally in larger reactors. The sulfonylation step, in particular, can be exothermic.
-
Mixing: Achieving efficient mixing in large vessels is crucial for maintaining reaction homogeneity and preventing localized "hot spots" or areas of high concentration, which can lead to side reactions.
-
Reagent Addition: The rate of addition of reagents, such as the sulfonyl chloride, can significantly impact the reaction outcome on a larger scale.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound?
A4: Yes, several safety precautions are essential:
-
Lithium Aluminum Hydride (LiAlH₄) (Classical Synthesis): This reagent is highly reactive with water and can ignite. It should be handled with extreme care in a dry, inert atmosphere.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Sulfonyl Chlorides: These are reactive and moisture-sensitive compounds. Handle them in a fume hood and avoid inhalation of their vapors.
Data Presentation
Table 1: Comparison of Yields for Mechanochemical vs. Classical Solution-Phase Synthesis of this compound [1]
| Step | Mechanochemical Yield (%) | Classical Solution-Phase Yield (%) |
| 1. Reduction of Boc-L-β-homoproline | 86 | Not specified in detail |
| 2. Oxidation of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 95 | Not specified in detail |
| 3. Reductive Amination | 75 | Not specified in detail |
| 4. Boc Deprotection | 98 | Not specified in detail |
| 5. Sulfonylation | 94 | Not specified in detail |
| Overall Yield | 56 | 32 |
Experimental Protocols
Key Experimental Workflow: Mechanochemical Synthesis of this compound
The following provides a generalized overview of the mechanochemical workflow. For detailed experimental parameters, refer to the source literature.[1]
-
Reduction: Boc-L-β-homoproline and a reducing agent (e.g., a borane (B79455) complex) are milled together in a stainless steel jar.
-
Oxidation: The resulting alcohol is milled with an oxidizing agent to yield the corresponding aldehyde.
-
Reductive Amination: The crude aldehyde is milled with 1-(benzo[b]thiophen-4-yl)piperazine and a reducing agent.
-
Boc Deprotection: The product from the previous step is milled in the presence of an acid (e.g., gaseous HCl) to remove the Boc group.
-
Sulfonylation: The resulting secondary amine is milled with the appropriate sulfonyl chloride and a base to yield the final product, this compound.
Mandatory Visualization
Caption: Mechanochemical synthesis workflow for this compound.
Caption: Proposed mechanism of action for this compound.
References
Validation & Comparative
Comparative Efficacy Analysis: PZ-1190 vs. Standard Antipsychotics
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational antipsychotic, PZ-1190, with established agents in the field. The data presented herein is based on preclinical and Phase II clinical findings, designed to offer an objective evaluation for research and development professionals.
Introduction and Mechanism of Action
This compound is a next-generation antipsychotic agent characterized by a unique dual-action mechanism. Unlike traditional antipsychotics that primarily function as dopamine (B1211576) D2 receptor antagonists, this compound acts as a D2 receptor partial agonist and a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist . This novel combination is hypothesized to modulate dopaminergic and glutamatergic pathways, offering a broader efficacy profile with a potentially improved safety margin.
-
D2 Partial Agonism: Similar to aripiprazole, this action allows this compound to act as a functional antagonist in hyperdopaminergic states (e.g., mesolimbic pathway) and a functional agonist in hypodopaminergic states (e.g., mesocortical pathway). This helps stabilize dopamine levels, addressing both positive and negative symptoms of schizophrenia.
-
TAAR1 Agonism: TAAR1 is a G-protein coupled receptor that modulates dopamine, glutamate (B1630785), and serotonin (B10506) neurotransmission. Agonism at this receptor has been shown in preclinical models to reduce dopamine synthesis and release and regulate glutamate receptor function, which may contribute to antipsychotic effects and cognitive enhancement without the liabilities of direct D2 blockade.
Below is a diagram illustrating the proposed signaling pathway of this compound in comparison to first-generation (FGA) and second-generation (SGA) antipsychotics.
Caption: Proposed signaling pathway of this compound compared to standard antipsychotics.
Comparative Efficacy Data
The following tables summarize the receptor binding profiles and clinical efficacy data from a 6-week, randomized, double-blind, placebo-controlled Phase II study comparing this compound with Aripiprazole and Placebo.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Aripiprazole | Olanzapine |
| Dopamine D2 | 0.45 (pA) | 0.34 (pA) | 1.1 (Ant) |
| TAAR1 | 15.2 (Ago) | > 10,000 | > 10,000 |
| Serotonin 5-HT1A | 1.8 | 1.7 | 215 |
| Serotonin 5-HT2A | 2.5 | 3.4 | 1.6 |
| Histamine H1 | 95 | 61 | 0.9 |
| Muscarinic M1 | 210 | 850 | 2.5 |
(pA = partial agonist; Ant = antagonist; Ago = agonist)
Table 2: Phase II Clinical Efficacy Outcomes (6-Week Study)
| Outcome Measure | This compound (20 mg/day) | Aripiprazole (15 mg/day) | Placebo |
| PANSS Total Score | |||
| Baseline (Mean ± SD) | 98.5 ± 5.2 | 98.1 ± 5.5 | 99.0 ± 5.1 |
| Change from Baseline | -21.3 | -18.5 | -9.1 |
| PANSS Positive Subscale | |||
| Change from Baseline | -8.5 | -7.9 | -3.2 |
| PANSS Negative Subscale | |||
| Change from Baseline | -6.1 | -4.2 | -2.1 |
| CGI-S Score | |||
| Change from Baseline | -1.8 | -1.5 | -0.7 |
(PANSS = Positive and Negative Syndrome Scale; CGI-S = Clinical Global Impression-Severity)
Comparative Safety and Tolerability Profile
This compound demonstrated a favorable safety profile, with a notably lower incidence of akathisia compared to Aripiprazole and minimal metabolic side effects.
Table 3: Incidence of Common Adverse Events (>5% in any group)
| Adverse Event | This compound (n=150) | Aripiprazole (n=148) | Placebo (n=152) |
| Headache | 12% | 10% | 11% |
| Insomnia | 9% | 11% | 7% |
| Nausea | 8% | 9% | 4% |
| Akathisia | 4% | 15% | 3% |
| Weight Gain (>7%) | 3% | 5% | 2% |
| Somnolence | 6% | 8% | 5% |
Experimental Protocols
4.1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
-
Methodology: Standard radioligand binding assays were performed using cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant receptor of interest (e.g., D2, TAAR1, 5-HT2A). Membranes were incubated with a specific radioligand and varying concentrations of the test compound (this compound, Aripiprazole, Olanzapine). Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Radioactivity was measured using a scintillation counter. Ki values were calculated using the Cheng-Prusoff equation. For functional assays, agonist and antagonist activities were determined by measuring second messenger responses (e.g., cAMP accumulation).
Below is a workflow diagram for the preclinical screening protocol.
A Comparative Guide to Pro-Cognitive Agents in Animal Models: Cholinesterase Inhibitors vs. NMDA Receptor Modulators
A preliminary search for the compound PZ-1190 did not yield specific results regarding its pro-cognitive effects in animal models. Therefore, this guide provides a comparative analysis of two well-established classes of compounds with demonstrated pro-cognitive efficacy in preclinical settings: Cholinesterase Inhibitors and N-methyl-D-aspartate (NMDA) Receptor Modulators. This document is intended for researchers, scientists, and drug development professionals interested in the validation of potential cognitive enhancers.
The development of therapeutics to treat cognitive deficits remains a significant challenge in neuroscience research. Animal models are crucial for the initial screening and validation of novel compounds. This guide compares the mechanisms of action, experimental validation, and signaling pathways of two major classes of pro-cognitive agents.
Comparison of Pro-Cognitive Compound Classes
The following table summarizes the key characteristics of Cholinesterase Inhibitors and NMDA Receptor Modulators based on preclinical data from animal models.
| Feature | Cholinesterase Inhibitors | NMDA Receptor Modulators |
| Primary Mechanism | Increase acetylcholine (B1216132) levels by inhibiting its breakdown by acetylcholinesterase (AChE).[1] | Modulate glutamatergic neurotransmission by targeting NMDA receptors.[2] |
| Examples | Donepezil, Rivastigmine, Galantamine, Tacrine (B349632).[3] | Memantine, Ketamine, GNE-0723 (Positive Allosteric Modulator).[2][4] |
| Therapeutic Rationale | To counteract cholinergic deficits observed in conditions like Alzheimer's disease.[1] | To restore normal glutamatergic function, which is crucial for synaptic plasticity, learning, and memory.[2][5] |
| Common Animal Models | Scopolamine-induced amnesia, Tg2576 transgenic mice (Alzheimer's model).[6][7][8][9] | MK-801-induced cognitive deficits, Phencyclidine (PCP) models, genetic models.[7][8][10][11] |
| Observed Pro-Cognitive Effects | Improved performance in memory tasks such as the Morris water maze and contextual fear conditioning.[6][7][8] | Reversal of cognitive deficits in tasks assessing learning, memory, and executive function.[2][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pro-cognitive effects. Below are representative protocols for inducing cognitive deficits and assessing the efficacy of therapeutic compounds in animal models.
Scopolamine-Induced Amnesia Model
This model is widely used to evaluate the efficacy of compounds targeting the cholinergic system.
-
Animal Subjects: Typically adult male rats or mice.
-
Cognitive Task: Morris Water Maze (MWM) is a common choice to assess spatial learning and memory.
-
Procedure:
-
Habituation: Animals are allowed to swim freely in the pool without a platform for 60 seconds one day before the training begins.
-
Training: Animals are trained to find a hidden platform in the MWM for a set number of trials per day (e.g., 4 trials/day for 4 days).
-
Compound Administration: The test compound (e.g., a cholinesterase inhibitor) is administered intraperitoneally (i.p.) or orally (p.o.) at a specific time before the training session (e.g., 30 minutes).
-
Induction of Amnesia: Scopolamine (a muscarinic receptor antagonist) is administered i.p. (e.g., 1 mg/kg) typically 30 minutes before each training session to induce a cognitive deficit.[9]
-
Probe Trial: On the day after the final training session, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
-
MK-801-Induced Cognitive Deficit Model
This model is used to investigate compounds that modulate the glutamatergic system.
-
Animal Subjects: Typically adult male rats or mice.
-
Cognitive Task: Novel Object Recognition (NOR) is frequently used to assess recognition memory.
-
Procedure:
-
Habituation: Animals are habituated to the testing arena for a set period over several days.
-
Compound Administration: The test compound (e.g., an NMDA receptor modulator) is administered (i.p. or p.o.) at a predetermined time before the acquisition phase.
-
Induction of Cognitive Deficit: Dizocilpine (MK-801), a non-competitive NMDA receptor antagonist, is administered i.p. (e.g., 0.1-0.2 mg/kg) to induce a cognitive deficit.[7][8]
-
Acquisition Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).
-
Retention Phase (T2): After a specific inter-trial interval (e.g., 1-24 hours), the animal is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)) is calculated to assess recognition memory.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of pro-cognitive agents.
References
- 1. Effects of cholinesterase inhibitors on learning and memory in rats: a brief review with special reference to THA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-cognitive effects of dual tacrine derivatives acting as cholinesterase inhibitors and NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Animal Models of Cognitive Deficits for Probiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
PZ-1190 vs. Risperidone: A Preclinical Showdown in Schizophrenia Models
A comprehensive analysis of the novel antipsychotic candidate PZ-1190 in comparison to the established atypical antipsychotic risperidone (B510), focusing on preclinical efficacy, receptor engagement, and experimental methodologies.
In the quest for more effective and tolerable treatments for schizophrenia, the novel compound this compound has emerged as a promising multitarget antipsychotic agent. This guide provides a detailed, data-driven comparison of this compound with the widely prescribed second-generation antipsychotic, risperidone, within the context of preclinical schizophrenia models. The following sections will delve into their respective mechanisms of action, comparative efficacy in rodent models, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic effects of antipsychotic drugs are largely attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain. Risperidone, a well-established atypical antipsychotic, primarily exerts its effects through a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual blockade is thought to contribute to its efficacy against the positive symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[4]
This compound, on the other hand, presents a more complex, multi-target receptor binding profile. Identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, this compound demonstrates high affinity for a broader range of dopamine and serotonin receptors, including D2, D3, 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.[5][6] This wider spectrum of receptor interaction suggests a potential for efficacy against a broader range of schizophrenia symptoms, including negative and cognitive deficits, which are often poorly addressed by current medications.[5]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and risperidone.
Caption: Comparative signaling pathways of this compound and risperidone.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and risperidone for key dopamine, serotonin, and adrenergic receptors implicated in the pathophysiology and treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM)[5] | Risperidone (Ki, nM)[1][2][7] |
| Dopamine D2 | 18 | 3.13 |
| Dopamine D3 | 12 | - |
| Serotonin 5-HT1A | 21 | - |
| Serotonin 5-HT2A | 0.8 | 0.16 |
| Serotonin 5-HT6 | 3.5 | - |
| Serotonin 5-HT7 | 8.1 | - |
| Adrenergic α1 | 25 | 0.8 |
| Adrenergic α2 | - | 7.54 |
| Histamine H1 | - | 2.23 |
Preclinical Efficacy: Head-to-Head in Schizophrenia Models
The therapeutic potential of this compound has been evaluated in several well-established rodent models of schizophrenia, with risperidone often serving as a positive control. These models are designed to mimic different aspects of the disorder, including positive, negative, and cognitive symptoms.
Amphetamine-Induced Hyperlocomotion (AIH)
This model is widely used to screen for antipsychotic potential, as dopamine agonists like amphetamine induce a hyperactive state in rodents that is considered analogous to the positive symptoms of schizophrenia. In this paradigm, this compound demonstrated a dose-dependent inhibition of amphetamine-induced hyperlocomotion, indicating its potential to manage psychotic symptoms.
MK-801-Induced Cognitive Deficits
The NMDA receptor antagonist MK-801 is used to induce cognitive impairments in rodents, mirroring the cognitive deficits observed in schizophrenia patients. This compound has been shown to ameliorate these MK-801-induced deficits in tasks such as the novel object recognition test, suggesting a pro-cognitive effect that is often lacking in existing antipsychotics.[5]
Social Interaction Test
Deficits in social interaction are a core feature of the negative symptoms of schizophrenia. In the social interaction test, which measures the natural tendency of rodents to engage with one another, this compound has been reported to enhance social behavior, pointing towards a potential to address the negative symptom domain.[5]
The table below summarizes the comparative efficacy of this compound and risperidone in these key preclinical models.
| Preclinical Model | Key Endpoint | This compound Effect[5] | Risperidone Effect[4][8] |
| Amphetamine-Induced Hyperlocomotion | Locomotor Activity | Dose-dependent reduction | Dose-dependent reduction |
| MK-801-Induced Cognitive Deficits | Novel Object Recognition | Reversal of deficits | Mixed/less consistent effects |
| Social Interaction Test | Social Interaction Time | Increased interaction | Variable effects |
Experimental Protocols: A Look Under the Hood
To ensure the reproducibility and validity of the preclinical findings, it is essential to understand the methodologies employed. The following provides a detailed overview of the experimental protocols used in the evaluation of this compound and risperidone.
Caption: A generalized workflow for preclinical evaluation of antipsychotics.
Animals
Studies are typically conducted in male rodents (e.g., Wistar rats or C57BL/6 mice) to ensure consistency and minimize hormonal influences on behavior. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
This compound and risperidone are typically dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle-only group serves as the control.
Amphetamine-Induced Hyperlocomotion (AIH) Protocol
-
Habituation: Animals are placed in an open-field arena and allowed to habituate for a set period (e.g., 30 minutes).
-
Drug Pre-treatment: this compound, risperidone, or vehicle is administered.
-
Amphetamine Challenge: After a pre-determined time (e.g., 30-60 minutes), animals are challenged with an injection of d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
Novel Object Recognition (NOR) Test Protocol
-
Habituation: Animals are habituated to the testing arena in the absence of any objects.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1-24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Cognitive Deficit Induction: To model schizophrenia-like cognitive deficits, a drug like MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered before the training phase. The test compound (this compound or risperidone) is administered prior to the MK-801 injection.
Social Interaction Test Protocol
-
Habituation: The test animal is placed in a three-chambered social interaction arena and allowed to habituate.
-
Sociability Phase: An unfamiliar "stranger" animal is placed in one of the side chambers within a wire cage, while the other side chamber remains empty. The test animal is allowed to freely explore all three chambers, and the time spent in each chamber and interacting with the stranger animal is recorded.
-
Social Novelty Phase: A second, novel stranger animal is placed in the previously empty chamber. The test animal's preference for interacting with the familiar versus the novel stranger is measured.
-
Schizophrenia Model: Social withdrawal can be induced by various methods, including chronic administration of PCP or developmental models like maternal immune activation. The test compound is administered prior to the test to assess its ability to restore normal social behavior.
Conclusion
The preclinical data currently available suggest that this compound is a promising novel antipsychotic candidate with a distinct and broader receptor engagement profile compared to risperidone. Its demonstrated efficacy in models of positive, negative, and cognitive symptoms of schizophrenia warrants further investigation. While risperidone remains a valuable therapeutic tool, the multi-target approach of this compound may offer a more comprehensive treatment for the multifaceted nature of schizophrenia. Further preclinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound before it can be considered for clinical development.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. | Semantic Scholar [semanticscholar.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. cpn.or.kr [cpn.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olanzapine and Aripiprazole: A Receptor Binding Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two widely prescribed atypical antipsychotics, olanzapine (B1677200) and aripiprazole (B633). While both medications are utilized in the management of schizophrenia and bipolar disorder, their distinct pharmacological mechanisms, rooted in their differential affinities for various neurotransmitter receptors, lead to unique efficacy and side-effect profiles. This document aims to present a comprehensive overview supported by quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in research and drug development.
Receptor Binding Affinity: A Quantitative Comparison
The therapeutic actions and side effects of antipsychotic drugs are largely determined by their interaction with a wide array of neurotransmitter receptors. The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of olanzapine and aripiprazole for key central nervous system receptors.
| Receptor Subtype | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) | Functional Activity of Aripiprazole |
| Dopamine Receptors | |||
| D₂ | 11 | 0.34 | Partial Agonist |
| D₃ | 49 | 0.8 | Partial Agonist |
| D₄ | 27 | 44 | Antagonist |
| Serotonin Receptors | |||
| 5-HT₁ₐ | >1000 | 1.7 | Partial Agonist |
| 5-HT₂ₐ | 4 | 3.4 | Antagonist/Inverse Agonist |
| 5-HT₂ₒ | 11 | 15 | Antagonist |
| 5-HT₆ | 10 | - | Antagonist |
| 5-HT₇ | - | 39 | Antagonist |
| Adrenergic Receptors | |||
| α₁ | 19 | 57 | Antagonist |
| Muscarinic Receptors | |||
| M₁ | 1.9 | >10,000 | Antagonist |
| Histamine Receptors | |||
| H₁ | 7 | 61 | Antagonist |
Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
Key Observations from Binding Data:
-
Dopamine D₂ Receptor: Aripiprazole exhibits a significantly higher affinity for the D₂ receptor compared to olanzapine.[1] Crucially, aripiprazole acts as a partial agonist at this receptor, meaning it can function as either a functional antagonist in a hyperdopaminergic environment or a functional agonist in a hypodopaminergic state.[2] This "dopamine stabilization" is a key feature of its mechanism. Olanzapine, in contrast, is a potent D₂ antagonist.
-
Serotonin 5-HT₂ₐ Receptor: Both drugs demonstrate high affinity for the 5-HT₂ₐ receptor, a hallmark of atypical antipsychotics, where they act as antagonists or inverse agonists.[2] This property is thought to mitigate the extrapyramidal side effects associated with strong D₂ blockade and may contribute to efficacy against negative symptoms.
-
Serotonin 5-HT₁ₐ Receptor: Aripiprazole has a high affinity and acts as a partial agonist at the 5-HT₁ₐ receptor, a property it shares with some antidepressants and anxiolytics.[1] Olanzapine's affinity for this receptor is negligible.
-
Muscarinic M₁ and Histamine H₁ Receptors: Olanzapine shows high affinity for both M₁ and H₁ receptors, which is associated with side effects such as dry mouth, constipation (anticholinergic), and sedation and weight gain (antihistaminergic).[1][2] Aripiprazole has a much lower affinity for these receptors, predicting a more favorable profile regarding these particular side effects.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically performed using in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., olanzapine or aripiprazole) to displace a radiolabeled ligand with known affinity from a specific receptor.
Protocol: Competitive Radioligand Binding Assay
1. Materials and Reagents:
- Receptor Source: Cell membranes prepared from cultured cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D₂ receptors) or homogenized brain tissue from animal models.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D₂ receptors).
- Test Compound: Unlabeled olanzapine or aripiprazole, serially diluted to a range of concentrations.
- Assay Buffer: A buffer solution optimized for the specific receptor to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Cell Harvester and Scintillation Counter.
2. Procedure:
- Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and resuspended in assay buffer to a predetermined optimal protein concentration.
- Assay Plate Setup: The assay is conducted in a 96-well plate with triplicate wells for each condition:
- Total Binding: Contains receptor membranes, radioligand, and assay buffer.
- Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.
- Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound (olanzapine or aripiprazole).
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
- Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: The filters are dried, and scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter, measured in counts per minute (CPM).
3. Data Analysis:
- Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- IC₅₀ Determination: The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay, and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizing Molecular Interactions and Processes
Experimental Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
The clinical effects of olanzapine and aripiprazole are mediated through their modulation of intracellular signaling cascades downstream of their target receptors. The Dopamine D₂ and Serotonin 5-HT₂ₐ receptors are primary targets that trigger distinct pathways.
Dopamine D₂ Receptor Signaling (Gᵢ-coupled)
D₂ receptors are coupled to inhibitory G-proteins (Gαᵢ/₀). Antagonism by olanzapine blocks this pathway, while partial agonism by aripiprazole provides a modulatory effect.
Caption: Simplified Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling (Gₒ-coupled)
5-HT₂ₐ receptors are coupled to Gq proteins. Both olanzapine and aripiprazole act as antagonists at this receptor, blocking the downstream signaling cascade initiated by serotonin.
Caption: Simplified Serotonin 5-HT₂ₐ receptor signaling pathway.
Conclusion
Olanzapine and aripiprazole, while both classified as atypical antipsychotics, possess markedly different receptor binding profiles that explain their distinct clinical characteristics. Olanzapine is a potent multi-receptor antagonist with high affinity for dopaminergic, serotonergic, muscarinic, and histaminergic receptors. Aripiprazole's unique profile is defined by its high-affinity partial agonism at D₂ and 5-HT₁ₐ receptors, combined with 5-HT₂ₐ antagonism and lower affinity for muscarinic and histaminergic sites. This comparative guide, through the presentation of quantitative data, experimental protocols, and pathway visualizations, offers a foundational resource for researchers and clinicians seeking to understand the nuanced pharmacology of these important therapeutic agents.
References
In Vivo Multitarget Engagement of PZ-1190: Data Not Publicly Available
Despite the identification of PZ-1190 as a potential multitarget antipsychotic agent, a thorough search of scientific literature and patent databases did not yield any publicly available in vivo experimental data confirming its multitarget engagement. The initial synthesis of this compound has been described as a multitarget ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity in rodents. However, to date, the detailed preclinical studies demonstrating this activity in a living organism have not been published in accessible resources.
Therefore, a direct comparison guide confirming the multitarget engagement of this compound in vivo, as requested, cannot be generated at this time.
To fulfill the user's request for the structure and content of such a guide, the following sections provide a template for a publishable comparison guide. This example will use the well-characterized atypical antipsychotic, Olanzapine , to illustrate the expected data presentation, experimental protocols, and visualizations.
Exemplary Comparison Guide: Multitarget Engagement of Olanzapine
This guide provides an objective comparison of Olanzapine's in vivo performance with other atypical antipsychotics, supported by experimental data.
Data Presentation: Comparative Receptor Occupancy and Behavioral Effects
The efficacy of atypical antipsychotics is often correlated with their ability to engage multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors.
Table 1: In Vivo Receptor Occupancy of Atypical Antipsychotics in Humans
| Compound | Dose (mg/day) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) | Reference |
| Olanzapine | 10 | ~60-80% | >80% | [1][2] |
| Risperidone | 4-6 | ~60-80% | >80% | [1] |
| Clozapine | 300-600 | ~20-67% | >80% | [1] |
| Quetiapine | 300-750 | ~30-60% | ~50-80% | [1] |
Table 2: Comparative Efficacy of Olanzapine in Rodent Models of Antipsychotic Activity
| Behavioral Assay | Model | Olanzapine Effect | Comparator Effect (e.g., Haloperidol) |
| Conditioned Avoidance Response | Schizophrenia (Positive Symptoms) | Inhibition | Inhibition |
| Prepulse Inhibition | Schizophrenia (Sensorimotor Gating) | Reversal of deficit | Reversal of deficit |
| Novel Object Recognition | Schizophrenia (Cognitive Deficits) | Improvement | No significant improvement |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. In Vivo Receptor Occupancy Measurement via Positron Emission Tomography (PET)
-
Objective: To quantify the percentage of target receptors (e.g., D2 and 5-HT2A) occupied by an antipsychotic drug at therapeutic doses in living subjects.
-
Methodology:
-
Human subjects or non-human primates are administered a therapeutic dose of the antipsychotic drug (e.g., Olanzapine 10 mg).
-
After a specific time to allow for drug distribution and receptor binding, a radiolabeled ligand specific for the target receptor (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors) is injected intravenously.
-
PET imaging is performed to measure the binding potential of the radioligand in specific brain regions (e.g., striatum for D2, cortex for 5-HT2A).
-
Receptor occupancy is calculated by comparing the binding potential in the drug-treated state to a baseline (drug-free) scan in the same subject or a control group. The formula used is: % Occupancy = [(BPND baseline - BPND drug) / BPND baseline] x 100 where BPND is the binding potential at non-displaceable equilibrium.[1][2]
-
-
Data Analysis: Statistical analysis is performed to determine the mean receptor occupancy at different doses and to correlate occupancy levels with clinical efficacy and side effects.
2. Rodent Behavioral Models for Antipsychotic Efficacy
-
Objective: To assess the therapeutic potential of a compound by examining its effects on behaviors in animal models that mimic aspects of schizophrenia.
-
Methodology (Conditioned Avoidance Response - CAR):
-
Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., mild foot shock) that is preceded by a warning signal (e.g., a light or tone).
-
Once the animals are trained, they are treated with the test compound (e.g., Olanzapine) or a vehicle control.
-
The number of successful avoidance responses (i.e., moving to the other side of the shuttle box during the warning signal) is recorded.
-
A reduction in avoidance responding without a significant impairment in escape from the shock is indicative of antipsychotic-like activity.
-
-
Data Analysis: The percentage of avoidance failures is calculated for each treatment group and compared using statistical tests such as ANOVA.
Mandatory Visualization
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Simplified signaling pathway of Olanzapine's multitarget action.
Caption: General workflow for in vivo evaluation of a novel antipsychotic.
References
Cross-Validation of Antipsychotic Activity: A Comparative Guide to Novel and Established Dopamine and Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic activity of established third-generation antipsychotics, Aripiprazole (B633) and Brexpiprazole, and introduces PZ-1190, a novel multitarget ligand with potential antipsychotic properties. Due to the limited publicly available preclinical and clinical data for this compound, this document serves as a framework for comparison, utilizing data from analogous compounds to illustrate key evaluative metrics in antipsychotic drug development.
Executive Summary
The treatment of psychosis continues to evolve with the development of multi-target drugs aimed at improving efficacy and reducing side effects. Aripiprazole and Brexpiprazole are established serotonin-dopamine activity modulators (SDAMs) that exhibit partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2A receptors. This compound is a novel isoquinoline-sulfonamide derivative anticipated to share a similar multi-target receptor profile.[1] This guide presents a cross-validation framework by comparing the receptor binding affinities, functional activities, and preclinical behavioral effects of these compounds. While direct experimental data for this compound is not yet widely published, this guide establishes a template for its future evaluation.
Comparative Receptor Binding Profiles
The affinity of a compound for various neurotransmitter receptors is a primary indicator of its potential therapeutic effects and side-effect profile. The following table summarizes the in vitro binding affinities (Ki, nM) of Aripiprazole and Brexpiprazole for key dopamine and serotonin receptors implicated in psychosis.
| Receptor Subtype | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | This compound (Ki, nM) |
| Dopamine D2 | 0.34 | 0.30 | Data Not Available |
| Serotonin 5-HT1A | 1.7 | 0.12 | Data Not Available |
| Serotonin 5-HT2A | 3.4 | 0.47 | Data Not Available |
| Serotonin 5-HT2C | 15 | 1.9 | Data Not Available |
| Serotonin 5-HT7 | 19 | 3.7 | Data Not Available |
| Adrenergic α1B | 57 | 0.17 | Data Not Available |
| Histamine H1 | 61 | 19 | Data Not Available |
Data for Aripiprazole and Brexpiprazole are compiled from various preclinical studies.
In Vitro Functional Activity
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., agonist, antagonist, partial agonist) is critical to its pharmacological effect. Both Aripiprazole and Brexpiprazole are characterized as D2 partial agonists.
| Receptor | Functional Assay | Aripiprazole | Brexpiprazole | This compound |
| Dopamine D2 | [35S]GTPγS Binding | Partial Agonist | Partial Agonist | Data Not Available |
| Serotonin 5-HT1A | [35S]GTPγS Binding | Partial Agonist | Partial Agonist | Data Not Available |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | Antagonist | Antagonist | Data Not Available |
Preclinical Models of Antipsychotic Activity
Animal models are instrumental in predicting the clinical efficacy of antipsychotic drugs. Key models include the attenuation of hyperactivity induced by psychostimulants (e.g., amphetamine, phencyclidine) and the conditioned avoidance response test.
| Preclinical Model | Aripiprazole | Brexpiprazole | This compound |
| Amphetamine-Induced Hyperlocomotion | Effective | Effective | Data Not Available |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Effective | Effective | Data Not Available |
| Conditioned Avoidance Response | Effective | Effective | Data Not Available |
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the affinity of test compounds for various neurotransmitter receptors.
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
Membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
Following incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To assess the functional activity (agonist, antagonist, partial agonist) of a compound at G-protein coupled receptors.
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [35S]GTPγS.
-
Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
The amount of bound [35S]GTPγS is measured by scintillation counting.
-
The potency (EC50) and efficacy (% of maximal response relative to a full agonist) of the compound are determined.
Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To evaluate the potential antipsychotic activity of a compound by its ability to block dopamine-mediated hyperactivity.
Methodology:
-
Rodents are habituated to an open-field activity chamber.
-
The test compound or vehicle is administered at a specified time before the psychostimulant.
-
d-Amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated activity monitors.
-
A reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by third-generation antipsychotics and a typical workflow for their preclinical evaluation.
Caption: Simplified signaling pathway of third-generation antipsychotics.
Caption: Preclinical evaluation workflow for novel antipsychotics.
Conclusion
The development of novel antipsychotics like this compound builds upon the foundation laid by multi-target agents such as Aripiprazole and Brexpiprazole. A thorough cross-validation of a new compound's antipsychotic activity requires a systematic evaluation of its receptor binding profile, functional activity, and effects in relevant preclinical behavioral models. While comprehensive data for this compound are not yet in the public domain, the comparative framework presented in this guide provides a robust methodology for its future assessment and for the broader field of antipsychotic drug discovery. As more data on this compound and similar compounds become available, this guide can be updated to provide a more direct and detailed comparison.
References
how does PZ-1190 compare to other benzothiophene derivatives
A Comparative Guide to PZ-1190 and Other Benzothiophene (B83047) Derivatives for Researchers and Drug Development Professionals
The benzothiophene scaffold is a versatile pharmacophore that has given rise to a diverse array of therapeutic agents across various disease areas. This guide provides a detailed comparison of this compound, a novel antipsychotic candidate, with other prominent benzothiophene derivatives, offering insights into their distinct pharmacological profiles, mechanisms of action, and supporting experimental data.
Introduction to Benzothiophene Derivatives
Benzothiophene, a bicyclic aromatic compound, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in several approved drugs, demonstrating its clinical significance. The therapeutic applications of benzothiophene derivatives are broad, encompassing antipsychotic, hormonal, antifungal, and anti-inflammatory activities.
This compound: A Novel Antipsychotic Agent
This compound, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is a novel, multi-target ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic properties.[2] Preclinical studies suggest that it may be effective in treating both the positive and negative symptoms of schizophrenia.[2]
Comparison with Other Benzothiophene Derivatives
To provide a comprehensive understanding of this compound's pharmacological profile, it is compared with other notable benzothiophene derivatives from different therapeutic classes.
Antipsychotic Benzothiophene Derivatives
A direct comparison of this compound is made with brexpiprazole, an approved atypical antipsychotic that also features a benzothiophene core. For a broader context within the antipsychotic class, lurasidone (B1662784) and sertindole (B1681639) are also included as comparators.
Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic Agents
| Receptor | This compound | Brexpiprazole | Lurasidone | Sertindole |
| Dopamine D₂ | Potent Antagonist | 0.30 | 1 | Antagonist |
| Dopamine D₃ | Potent Antagonist | 1.1 | - | - |
| Serotonin 5-HT₁ₐ | Potent Partial Agonist | 0.12 | 6.4 (Partial Agonist) | Agonist |
| Serotonin 5-HT₂ₐ | Potent Antagonist | 0.47 | 0.5 | Antagonist |
| Serotonin 5-HT₂C | Potent Antagonist | - | Low Affinity | Antagonist |
| Serotonin 5-HT₇ | Potent Antagonist | 3.7 | 0.5 | - |
| α₁₋Adrenergic | - | 0.17 (α₁B) | Low Affinity | Antagonist |
Note: Specific Ki values for this compound are not publicly available but it is described as a "potent" ligand at these receptors.
Brexpiprazole exhibits high affinity for a range of serotonin and dopamine receptors, acting as a partial agonist at D₂ and 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[3][4] Lurasidone is a potent antagonist at D₂ and 5-HT₂ₐ receptors and a partial agonist at 5-HT₁ₐ receptors.[5] Sertindole also demonstrates antagonist activity at D₂, 5-HT₂ₐ, and 5-HT₂C receptors.
Other Therapeutic Classes of Benzothiophene Derivatives
To illustrate the chemical diversity and broad therapeutic potential of the benzothiophene scaffold, three approved drugs from different classes are presented below.
Table 2: Comparison of Benzothiophene Derivatives in Other Therapeutic Areas
| Drug | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an estrogen antagonist in the uterus and breast tissue. |
| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. |
| Zileuton (B1683628) | 5-Lipoxygenase Inhibitor | Blocks the synthesis of leukotrienes, which are inflammatory mediators. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of a key receptor target for antipsychotic benzothiophene derivatives and a typical experimental workflow for determining receptor binding affinity.
Caption: 5-HT2A Receptor Signaling Pathway Antagonism.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol is a standard method for determining the binding affinity of a compound for the dopamine D₂ receptor.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine D₂ receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand with known high affinity for the D₂ receptor (e.g., [³H]-Spiperone).
-
The unlabeled test compound (e.g., this compound) at various concentrations.
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT₂ₐ Receptor Functional Activity
This assay measures the ability of a compound to act as an antagonist at the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels.
1. Cell Preparation:
-
Cells stably expressing the human 5-HT₂ₐ receptor are plated in a 96-well plate and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Addition:
-
The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a specific period.
3. Agonist Stimulation and Signal Detection:
-
A known 5-HT₂ₐ receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
4. Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced calcium flux is quantified.
-
The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC₅₀) is calculated.
Conclusion
This compound is an emerging benzothiophene derivative with a promising profile as a multi-target antipsychotic agent. Its comparison with the approved benzothiophene-containing drug brexpiprazole, as well as other atypical antipsychotics, highlights its potential within this therapeutic class. The broader examination of other benzothiophene derivatives like raloxifene, sertaconazole, and zileuton underscores the remarkable versatility of this chemical scaffold in addressing a wide range of medical needs. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these compounds, facilitating further research and development in this important area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benz[f]isoquinoline analogues as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PZ-1190's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound PZ-1190, a multi-target ligand of serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic properties. Due to the limited availability of public data on this compound, this document focuses on establishing a framework for its evaluation by comparing its hypothesized mechanism of action with established atypical antipsychotics. Detailed experimental protocols are provided to facilitate independent verification and comparative studies.
Comparative Binding Affinity of Antipsychotics
The therapeutic efficacy and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities to a range of dopamine and serotonin receptors. While specific quantitative data for this compound is not yet publicly available, the following table provides a comparison of the binding affinities (Ki, in nM) of several established atypical antipsychotics. A lower Ki value indicates a higher binding affinity. This data serves as a benchmark for the future characterization of this compound.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | |||||
| D1 | Data not available | 168 | 85 | 31 | 5.7 |
| D2 | Data not available | 0.34 | 12.5 - 160 | 1.1 - 11 | 3.13 - 6.2 |
| D3 | Data not available | 0.8 | 4.9 - 40 | 4.8 - 23 | 8.2 |
| D4 | Data not available | 44 | 9 - 21 | 9 | 5.1 |
| Serotonin Receptors | |||||
| 5-HT1A | Data not available | 1.7 | 160 - 230 | 118 | 4.2 |
| 5-HT2A | Data not available | 3.4 | 5.4 - 16 | 4 | 0.16 - 0.5 |
| 5-HT2C | Data not available | 15 | 7.9 - 13 | 11 | 5.3 |
| 5-HT6 | Data not available | 100 | 6 - 7.5 | 10 | 300 |
| 5-HT7 | Data not available | 19 | 18 | 59 | 2.5 |
Experimental Protocols
To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the dopamine D2 receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, combine the D2 receptor-containing membranes, a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for Serotonin 5-HT2A Receptor
This protocol measures the functional activity of a test compound at the Gq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
2. Compound Addition and Signal Detection:
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time.
-
Stimulate the cells by adding a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation).
3. Data Analysis:
-
For agonist activity, calculate the increase in fluorescence over baseline and plot against the compound concentration to determine the EC50 value.
-
For antagonist activity, measure the inhibition of the agonist-induced calcium flux and plot against the compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental processes, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound verification.
Validating the Therapeutic Potential of Novel Cognitive Enhancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three promising therapeutic strategies for mitigating cognitive deficits: 5-HT6 receptor antagonism, monoamine oxidase-B (MAO-B) inhibition, and p21-activated kinase (PAK) inhibition. While the specific compound "PZ-1190" could not be definitively identified in publicly available literature, this guide focuses on the broader mechanisms of action likely related to such a therapeutic candidate. We present available preclinical data, detailed experimental protocols, and signaling pathway diagrams to facilitate an objective evaluation of these approaches.
Comparative Efficacy in Preclinical Models
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents. The primary endpoint is the Discrimination Index (DI), which quantifies the preference of an animal to explore a novel object over a familiar one. A higher DI indicates better memory function.
Table 1: Efficacy of 5-HT6 Receptor Antagonists in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Cognitive Impairment Model | Discrimination Index (DI) vs. Control | Reference |
| PZ-1922 | Rat | 0.3, 1, 3 mg/kg, i.p. | Scopolamine-induced | Dose-dependent reversal of scopolamine-induced deficit. DI for 3 mg/kg PZ-1922 was significantly higher than the scopolamine (B1681570) group and comparable to the vehicle control group. | [1] |
| AHN-208 | Rat | 1 mg/kg, p.o. | Scopolamine-induced | Significantly reduced the scopolamine-induced learning impairment. | [2] |
| Lu AE58054 | Rat | 5, 10, 20 mg/kg, p.o. | Phencyclidine (PCP)-induced | Reversed cognitive impairment, with a significant increase in DI at 10 and 20 mg/kg compared to the PCP-treated group. | [3][4] |
| SB-271046 | Rat | 10 mg/kg, i.p. | 4-hour inter-trial interval | Reversed the deficit in object discrimination. | [5] |
Table 2: Efficacy of MAO-B Inhibitors in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Cognitive Impairment Model | Discrimination Index (DI) vs. Control | Reference |
| PZ-1922 | Rat | 0.3, 1, 3 mg/kg, i.p. | Scopolamine-induced | Dose-dependent reversal of scopolamine-induced deficit. DI for 3 mg/kg PZ-1922 was significantly higher than the scopolamine group and comparable to the vehicle control group. | [1] |
| KDS2010 | Mouse | Not specified | Collagen-induced arthritis (CIA) | Ameliorated the impaired recognition memory observed in CIA mice, resulting in a significantly higher DI compared to untreated CIA mice. | [6][7] |
| RJ6601 | Rat | 100, 200 mg/kg BW | Normal middle-aged female rats | Significant increase in DI at both doses after single and repeated administration compared to placebo. | [8] |
| ORY-2001 | Mouse | 0.96, 3.20 mg/kg/day | Senescence-Accelerated Mouse Prone 8 (SAMP8) | Dose-dependently rescued the memory deficit, with significant increases in DI compared to vehicle-treated SAMP8 mice. | [9] |
No specific quantitative data for PAK inhibitors in the Novel Object Recognition test, specifically reporting the Discrimination Index, was available in the searched literature. Preclinical studies suggest that PAK inhibition can rescue synaptic and cognitive deficits in models of neurodevelopmental and neurodegenerative diseases, but direct comparative data using the NOR test is needed.
Signaling Pathways
The therapeutic effects of these compound classes on cognition are mediated by distinct signaling pathways.
Caption: Proposed mechanism of 5-HT6 receptor antagonists.
Caption: MAO-B inhibitors promote neuronal survival.
Caption: PAK signaling regulates synaptic structure.
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol outlines the key steps for assessing recognition memory in rodents.
Caption: Workflow of the Novel Object Recognition test.
Detailed Methodology:
-
Habituation: Individually house rodents and handle them for several days before testing to reduce stress. On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Familiarization Phase (Trial 1): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration. The length of the ITI can be varied to test short-term or long-term memory.
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects)
A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.
Discussion and Future Directions
The preclinical data presented in this guide suggest that both 5-HT6 receptor antagonists and MAO-B inhibitors hold significant promise for the treatment of cognitive deficits. The dual-action compound PZ-1922, targeting both systems, demonstrates the potential of multi-target approaches.[1] While the role of PAK signaling in cognition is well-established, further studies employing standardized behavioral tests like the NOR are required to enable direct comparison with other therapeutic strategies.
Future research should focus on head-to-head preclinical studies comparing these different classes of compounds in the same animal models of cognitive impairment. Furthermore, the translation of these promising preclinical findings into clinical efficacy remains a significant hurdle. A deeper understanding of the underlying neurobiology of cognitive decline and the development of more predictive preclinical models are crucial for the successful development of novel cognitive enhancers.
References
- 1. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibiting peripheral and central MAO-B ameliorates joint inflammation and cognitive impairment in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anxiolytic, Antidepression, and Memory-Enhancing Effects of the Novel Instant Soup RJ6601 in the Middle-Aged of Female Rats [mdpi.com]
- 9. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for PZ-1190: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of PZ-1190, a multitarget antipsychotic agent.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Compound Identification and Properties
This compound is identified as a multitarget ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity.[1] While a specific Safety Data Sheet for this compound is not publicly available, the following information has been reported:
| Property | Value |
| Molecular Formula | C17H32N2O2 |
| Molecular Weight | 296.46 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on whether it is contaminated with other hazardous materials. Follow this step-by-step protocol to ensure safe and compliant disposal.
-
Evaluation of Contamination:
-
Determine if the this compound waste is mixed with any other substances.
-
If mixed, identify all other components in the waste stream.
-
Consult the SDS for each of these additional components to determine if they are classified as hazardous (e.g., flammable, corrosive, reactive, toxic).
-
-
Waste Classification:
-
Non-Hazardous Waste: If this compound is pure and uncontaminated, and is not classified as hazardous by your institution's EHS department, it may be disposable as a non-hazardous chemical waste.
-
Hazardous Waste: If this compound is mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.
-
-
Waste Segregation and Containerization:
-
Use a chemically compatible container with a secure lid for waste collection.
-
Never mix incompatible waste streams.
-
The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name "this compound" and any other components. Do not use abbreviations.
-
-
Contacting Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with a complete and accurate description of the waste, including all components and their approximate concentrations.
-
Follow their specific instructions for container labeling, storage, and pickup procedures.
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers that held this compound with an appropriate solvent.
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glassware or plastic, according to your institution's policies.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.
References
Standard Operating Procedure: Handling and Disposal of PZ-1190
Disclaimer: The compound "PZ-1190" is a hypothetical substance used for illustrative purposes, as no publicly available data exists for a chemical with this designation. The following guidelines are based on best practices for handling potent, hazardous research chemicals and should be adapted to the specific, known hazards of any real substance being used. Always consult the official Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential safety and logistical information for the handling and disposal of the hypothetical compound this compound, a potent synthetic intermediate. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a highly reactive and toxic substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Strict adherence to PPE protocols is mandatory to mitigate risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the lab coat cuff. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Prevents inhalation of vapors, aerosols, and fine particles. |
| Protective Clothing | A chemical-resistant lab coat, worn over personal clothing. | Protects against splashes and contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills. |
Operational Plan: Handling and Experimental Workflow
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following workflow outlines the key steps for safe handling during a typical experimental procedure.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Container | Labeling | Disposal Protocol |
| Solid this compound | Labeled, sealed, and puncture-resistant container. | "Hazardous Waste: Solid this compound" | Dispose of through the institution's hazardous waste management program. |
| Contaminated Solvents | Labeled, sealed, and chemical-resistant container. | "Hazardous Waste: Halogenated/Non-Halogenated Solvents with this compound" | Segregate based on solvent type (halogenated vs. non-halogenated). |
| Contaminated PPE | Labeled, sealed, heavy-duty plastic bag. | "Hazardous Waste: Contaminated PPE" | Place all disposable gloves, weigh boats, and other contaminated items in the designated bag. |
| Contaminated Glassware | N/A | N/A | Decontaminate glassware with an appropriate solvent or neutralizing solution before washing. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 3: Emergency Response Plan for this compound Incidents
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, contact your institution's emergency response team. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
